molecular formula C6H9NS B098465 2-Ethyl-4-methylthiazole CAS No. 15679-12-6

2-Ethyl-4-methylthiazole

货号: B098465
CAS 编号: 15679-12-6
分子量: 127.21 g/mol
InChI 键: VGRVKVGGUPOCMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Ethyl-4-methylthiazole, also known as fema 3680, belongs to the class of organic compounds known as 2, 4-disubstituted thiazoles. 2, 4-disubstituted thiazoles are compounds containing a thiazole ring substituted at the positions 2 and 3. This compound is slightly soluble (in water) and a strong basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a green, nutty, and pistachio tasting compound that can be found in coffee and coffee products and green vegetables. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRVKVGGUPOCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
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DSSTOX Substance ID

DTXSID6065923
Record name Thiazole, 2-ethyl-4-methyl-
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Molecular Weight

127.21 g/mol
Source PubChem
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Physical Description

Liquid, Colourless to pale yellow liquid; nutty, green odour
Record name 2-Ethyl-4-methylthiazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Ethyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

161.00 to 162.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-4-methylthiazole
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Solubility

Slightly soluble in water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Ethyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.026-1.031
Record name 2-Ethyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

15679-12-6
Record name 2-Ethyl-4-methylthiazole
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Record name 2-Ethyl-4-methyl thiazole
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Record name Thiazole, 2-ethyl-4-methyl-
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Record name 2-ethyl-4-methylthiazole
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Record name 2-ETHYL-4-METHYL THIAZOLE
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Record name 2-Ethyl-4-methylthiazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Natural Occurrence of 2-Ethyl-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylthiazole is a volatile heterocyclic compound recognized for its significant contribution to the desirable aroma profiles of various cooked and roasted foods. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of this impactful flavor molecule. While the specific historical details of its initial discovery remain to be fully elucidated in publicly accessible literature, its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. This document summarizes its known natural occurrences, presents a detailed, composite experimental protocol for its extraction and identification, and outlines a plausible synthetic route. The information is intended to serve as a valuable resource for researchers in flavor chemistry, food science, and professionals involved in the development of novel therapeutic agents, given the prevalence of the thiazole moiety in pharmacologically active compounds.

Introduction

This compound (CAS No. 15679-12-6) is a sulfur-containing organic compound that imparts nutty, roasted, and cocoa-like aromas.[1][2] Its presence is a key factor in the sensory experience of many thermally processed foods, including roasted coffee and cooked meats.[3][4] The formation of this compound is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[5][6] Specifically, it is understood to be a product of the interaction between sulfur-containing amino acids, such as cysteine, and dicarbonyl compounds generated during the Maillard reaction cascade.[5] Although widely recognized as a natural flavor component, detailed information regarding its first isolation and characterization is not prominently available in scientific literature.

Natural Sources of this compound

This compound has been identified as a volatile component in a variety of food matrices. Its presence is consistently associated with thermal processing, which facilitates the Maillard reaction necessary for its formation. While many studies have detected its presence, quantitative data on its concentration in these natural sources remains limited in the available literature.

Table 1: Documented Natural Sources of this compound

Natural SourceCommon NameConfirmation MethodQuantitative DataReference(s)
Coffea arabicaArabica CoffeeGC-MSDetected, not quantified[7]
Coffea canephoraRobusta CoffeeGC-MSDetected, not quantified[7]
Cooked BeefBeefGC-MSDetected, not quantified[4][8]
Cooked ChickenChickenGC-MSDetected, not quantified[9][10]

Experimental Protocols

The following protocols are composite methodologies based on established techniques for the analysis of volatile compounds in food matrices.

Extraction of this compound from Roasted Coffee Beans using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the extraction of volatile compounds, including this compound, from a solid food matrix for subsequent analysis.

  • Sample Preparation:

    • Freeze freshly roasted coffee beans in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen beans to a fine, uniform powder using a cryogenic grinder.

    • Weigh approximately 2.0 g of the ground coffee into a 20 mL headspace vial.

  • Extraction Procedure:

    • Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

    • Immediately seal the vial with a PTFE/silicone septum.

    • Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes with gentle agitation.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) heated to 250°C.

    • Desorb the analytes for 5 minutes in splitless mode.

Identification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines the instrumental parameters for the separation and identification of this compound.

  • Gas Chromatograph (GC) Parameters:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Injector Temperature: 250°C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Full scan mode.

  • Identification:

    • The identification of this compound can be confirmed by comparing the obtained mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

Synthesis and Formation

Biosynthesis via the Maillard Reaction

The formation of this compound in food is a result of the Maillard reaction. The generally accepted pathway involves the reaction of a sulfur-containing amino acid, such as cysteine, with a dicarbonyl compound, like methylglyoxal, which is an intermediate in the degradation of sugars.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation cluster_product Product Formation AminoAcid Amino Acid (e.g., Cysteine) Amadori Amadori Product AminoAcid->Amadori reacts with H2S H₂S AminoAcid->H2S degradation NH3 NH₃ AminoAcid->NH3 ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Amadori Dicarbonyl Dicarbonyls (e.g., Methylglyoxal) Amadori->Dicarbonyl degradation Thiazole This compound Dicarbonyl->Thiazole reacts with H2S->Thiazole NH3->Thiazole Aldehyde Strecker Aldehyde Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thioamide Thioacetamide Condensation Condensation Thioamide->Condensation Haloketone 1-Bromo-2-butanone Haloketone->Condensation Thiazole 2,4-Dimethylthiazole Condensation->Thiazole forms

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole is a volatile heterocyclic organic compound that plays a significant role in the flavor and fragrance industry. It is characterized by its nutty, roasted, and slightly meaty aroma, making it a key component in the formulation of a wide variety of savory and sweet flavors. Beyond its sensory characteristics, a thorough understanding of its physicochemical properties is essential for its application in research, development, and quality control. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various scientific and chemical data sources.

PropertyValue
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol [1]
CAS Number 15679-12-6[1]
Appearance Colorless to pale yellow liquid
Odor Nutty, green, roasted, coffee-like[2]
Boiling Point 161-162 °C at 760 mmHg[1][2]
Density 1.026 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.505[1]
Solubility Slightly soluble in water; soluble in alcohol and fats[2][3]
Flash Point 54 °C (closed cup)[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating apparatus.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (0-200 °C)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Stand and clamp

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube or oil bath containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gently and slowly.

  • As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[3][4][5]

Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to 0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately recorded (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The water level is adjusted to the calibration mark, and any excess is carefully removed from the outside. The weight of the pycnometer filled with water is recorded (m₂).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The same procedure of thermal equilibration and volume adjustment is followed, and the weight of the pycnometer filled with the sample is recorded (m₃).

  • The density of the sample is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.[6][7]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of this compound is measured using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue paper

  • Standard calibration liquid (e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature (e.g., 20 °C).

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

  • A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

  • The prism is closed, and the sample is allowed to spread evenly and reach the set temperature, which is maintained by the circulating water bath.

  • The light source is adjusted to illuminate the field of view.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • The refractive index is read directly from the instrument's scale.[8][9][10][11][12]

Synthesis Workflow

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[13][14][15][16][17] A plausible workflow for the synthesis of this compound via this method is depicted below. The reaction involves the condensation of an α-haloketone with a thioamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_final Final Product reagent1 1-Chlorobutan-2-one intermediate Intermediate Adduct reagent1->intermediate reagent2 Thioacetamide reagent2->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product

Caption: Plausible synthesis workflow for this compound via Hantzsch synthesis.

References

Spectroscopic Analysis of 2-Ethyl-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of 2-Ethyl-4-methylthiazole, a heterocyclic compound of interest in flavor, fragrance, and pharmaceutical research. This document details the methodologies for acquiring and interpreting mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data.

Molecular Structure and Properties

This compound (C₆H₉NS) is a substituted thiazole with a molecular weight of approximately 127.21 g/mol .[1] Its structure consists of a five-membered aromatic ring containing both sulfur and nitrogen, with ethyl and methyl substituents at positions 2 and 4, respectively.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation
m/z Relative Intensity (%) Proposed Fragment
12780.03[M]⁺ (Molecular Ion)
11239.10[M - CH₃]⁺
98-[M - C₂H₅]⁺
7299.99[C₄H₆N]⁺ (Base Peak)
7175.76[C₄H₅N]⁺

Data sourced from PubChem.[1]

Experimental Protocols

Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300.

Fragmentation Pathway

The electron ionization of this compound results in the formation of a molecular ion ([M]⁺) at m/z 127. The subsequent fragmentation is dictated by the stability of the resulting carbocations and neutral losses.

fragmentation M This compound [C₆H₉NS]⁺˙ m/z = 127 F1 [C₅H₆NS]⁺ m/z = 112 M->F1 - •CH₃ F2 [C₄H₄NS]⁺ m/z = 98 M->F2 - •C₂H₅ F3 [C₄H₆N]⁺ m/z = 72 (Base Peak) M->F3 - C₂H₃S• F4 [C₄H₅N]⁺˙ m/z = 71 F3->F4 - H• workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_structure Structure Elucidation Prep Pure Compound MS Mass Spectrometry Prep->MS NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV MS_Interp Molecular Weight & Fragmentation MS->MS_Interp NMR_Interp C-H Framework NMR->NMR_Interp IR_Interp Functional Groups IR->IR_Interp UV_Interp Electronic Transitions UV->UV_Interp Structure Final Structure MS_Interp->Structure NMR_Interp->Structure IR_Interp->Structure UV_Interp->Structure

References

Formation of 2-Ethyl-4-methylthiazole in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids that gives many cooked foods their characteristic aroma, taste, and color. Among the vast array of flavor compounds generated, sulfur-containing heterocycles, particularly thiazoles, are of significant interest due to their low odor thresholds and potent sensory attributes, often described as nutty, roasted, and meaty. This technical guide provides an in-depth exploration of the formation of a key flavor compound, 2-ethyl-4-methylthiazole, within the Maillard reaction. We will delve into its precursor molecules, the proposed reaction mechanism, and the influence of various experimental parameters on its formation. This document is intended to serve as a comprehensive resource for researchers in food science, flavor chemistry, and related fields, as well as for professionals in drug development who may encounter these reaction pathways in their studies.

Introduction

This compound is a volatile heterocyclic compound that contributes significantly to the desirable nutty, coffee, and cocoa-like aromas in a variety of thermally processed foods, including roasted meats, coffee, and nuts. Its formation is intrinsically linked to the Maillard reaction, specifically involving the interaction of sulfur-containing amino acids with carbonyl compounds. Understanding the precise pathways of its formation is crucial for controlling and optimizing flavor profiles in food manufacturing and for synthesizing such compounds for use as flavoring agents.

Precursors and General Mechanism of Thiazole Formation

The formation of thiazoles in the Maillard reaction is a multi-step process that relies on three key types of precursors:

  • A sulfur source: Typically the amino acid L-cysteine.

  • A source of nitrogen: Also provided by L-cysteine.

  • Carbonyl compounds: These are generated from the degradation of sugars and lipids and provide the carbon backbone of the thiazole ring.

The general mechanism for thiazole formation involves the Strecker degradation of cysteine, which produces hydrogen sulfide (H₂S), ammonia (NH₃), and a Strecker aldehyde. These reactive intermediates then condense with dicarbonyl compounds, which are also products of sugar fragmentation.

Proposed Formation Pathway of this compound

While the general mechanism for thiazole formation is understood, the specific precursors that lead to the ethyl and methyl substitutions at the C2 and C4 positions of this compound are crucial. Based on the principles of thiazole synthesis in the Maillard reaction, the following precursors are proposed:

  • L-cysteine: As the donor of the sulfur and nitrogen atoms of the thiazole ring.

  • Propanal (CH₃CH₂CHO): This Strecker aldehyde, derived from the amino acid α-aminobutyric acid or threonine, is the likely precursor for the ethyl group at the C2 position.

  • Hydroxyacetone (CH₃COCH₂OH) or Pyruvaldehyde (Methylglyoxal, CH₃COCHO): These α-dicarbonyl compounds, formed from sugar degradation, are the most probable precursors for the methyl-substituted C4 and C5 atoms of the thiazole ring.

The proposed reaction pathway for the formation of this compound is depicted in the following diagram:

G cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Product Cysteine L-Cysteine H2S_NH3 H₂S + NH₃ Cysteine->H2S_NH3 Strecker Degradation Propanal Propanal Thiazole This compound Propanal->Thiazole Condensation & Cyclization Hydroxyacetone Hydroxyacetone / Pyruvaldehyde Mercaptopropanone 1-Mercapto-2-propanone Hydroxyacetone->Mercaptopropanone + H₂S H2S_NH3->Thiazole Condensation & Cyclization Mercaptopropanone->Thiazole Condensation & Cyclization

Caption: Proposed formation pathway of this compound.

Quantitative Data from Model Systems

Quantitative data on the formation of this compound in Maillard reaction model systems is crucial for understanding the impact of various processing parameters. While specific studies focusing solely on this compound are limited, data from broader studies on flavor formation can provide valuable insights. The following table summarizes hypothetical quantitative data based on typical findings in Maillard reaction studies.

Precursor SystemTemperature (°C)pHReaction Time (min)Yield of this compound (µg/kg)
Cysteine + Propanal + Glucose1205.56050
Cysteine + Propanal + Glucose1505.560150
Cysteine + Propanal + Glucose1805.560300
Cysteine + Propanal + Glucose1504.56080
Cysteine + Propanal + Glucose1506.560250
Cysteine + Propanal + Fructose1505.560180

Note: This table is illustrative and based on general trends observed in Maillard reaction studies. Actual yields can vary significantly depending on the specific experimental conditions and the complexity of the food matrix.

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a typical Maillard reaction model system designed to produce this compound.

Objective: To investigate the formation of this compound from the reaction of L-cysteine, propanal, and glucose in a model system.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Propanal

  • D-glucose

  • Phosphate buffer (0.1 M)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Screw-capped reaction vials (10 mL)

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reaction Mixture:

    • In a 10 mL screw-capped reaction vial, dissolve L-cysteine (0.1 mmol), and D-glucose (0.1 mmol) in 5 mL of 0.1 M phosphate buffer (pH adjusted to the desired value, e.g., 5.5).

    • Add propanal (0.1 mmol) to the solution.

    • Seal the vial tightly with a PTFE-lined cap.

  • Maillard Reaction:

    • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 150 °C).

    • Heat the reaction mixture for a specified time (e.g., 60 minutes).

    • After the reaction time, immediately cool the vial in an ice bath to quench the reaction.

  • Extraction of Volatiles:

    • Add 2 mL of dichloromethane (DCM) to the cooled reaction mixture.

    • Vortex the mixture vigorously for 2 minutes to extract the volatile compounds.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully transfer the organic (DCM) layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis by GC-MS:

    • Inject a 1 µL aliquot of the dried extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for the separation of volatile compounds.

    • Set the GC oven temperature program to effectively separate the target analyte.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify the compound using a calibration curve prepared with the standard.

The following diagram illustrates the experimental workflow:

G Prep Prepare Reaction Mixture (Cysteine, Propanal, Glucose in Buffer) React Heat Reaction Mixture (e.g., 150°C, 60 min) Prep->React Cool Cool to Quench Reaction React->Cool Extract Extract with Dichloromethane Cool->Extract Dry Dry Organic Extract Extract->Dry Analyze Analyze by GC-MS Dry->Analyze

Caption: Experimental workflow for the Maillard reaction model system.

Conclusion

The formation of this compound is a key contributor to the desirable nutty and roasted flavors developed during the thermal processing of food. Its synthesis via the Maillard reaction is a complex process involving the interaction of L-cysteine with specific carbonyl precursors, namely propanal and α-dicarbonyls like hydroxyacetone or pyruvaldehyde. By understanding the underlying reaction mechanisms and the influence of process parameters such as temperature and pH, food scientists and flavor chemists can better control and optimize the generation of this important aroma compound. The methodologies and data presented in this guide provide a solid foundation for further research into the nuanced chemistry of flavor formation.

The Formation of 2-Ethyl-4-methylthiazole in Cooked Meat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylthiazole is a significant volatile flavor compound that contributes to the desirable nutty, roasted, and meaty aroma of cooked meat.[1] Its formation is primarily a result of the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs during heating.[2] This technical guide provides an in-depth overview of the natural occurrence of this compound in various cooked meats, details the analytical methodologies for its extraction and quantification, and illustrates its formation pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a key aroma compound in a variety of cooked meats, including beef, pork, and chicken.[3] Its concentration can vary significantly depending on factors such as the type of meat, cooking method, temperature, and duration. While comprehensive comparative studies quantifying this specific thiazole across different meats are limited, the following table summarizes representative quantitative data for volatile compounds found in cooked meats, including thiazoles where available. It is important to note that the concentrations of these volatile compounds, including this compound, can be influenced by the specific precursors present in the raw meat, such as amino acids and reducing sugars.[4]

Meat TypeCooking MethodCompoundConcentration (µg/kg)Reference
BeefGrilling2-Ethyl-pyrazine20 - 200[5]
Mutton (Lean)Not specifiedThiazolesLess abundant[6]
Beef, Pork, ChickenCookingHeterocyclic aromatic amines<0.03 - 305[7]

Note: The data presented are illustrative and sourced from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions. The table highlights the presence of related heterocyclic compounds, indicating the common pathways for their formation during cooking.

Formation Pathway: The Maillard Reaction

The primary mechanism for the formation of this compound in cooked meat is the Maillard reaction.[2] This non-enzymatic browning reaction involves the condensation of a reducing sugar with an amino acid, followed by a series of complex reactions including rearrangements, degradations, and cyclizations. The key precursors for the formation of sulfur-containing heterocyclic compounds like thiazoles are sulfur-containing amino acids (e.g., cysteine) and carbonyl compounds derived from sugar degradation.[8]

The formation of this compound can be conceptualized through the following key stages of the Maillard reaction:

  • Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then cyclizes to form a glycosylamine. This undergoes an Amadori or Heyns rearrangement to form a ketosamine or aldosamine, respectively.

  • Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form a variety of reactive carbonyl compounds, including dicarbonyls like glyoxal and methylglyoxal.[9]

  • Final Stage: These reactive carbonyls react with ammonia (from amino acid degradation) and hydrogen sulfide (from the degradation of sulfur-containing amino acids like cysteine) to form a diverse range of heterocyclic compounds, including thiazoles.[8]

The specific formation of this compound involves the reaction of a 2-carbon fragment (e.g., from acetaldehyde), a 3-carbon fragment with a methyl group (e.g., from methylglyoxal), ammonia, and hydrogen sulfide.

Maillard_Reaction_Thiazole_Formation cluster_precursors Precursors in Raw Meat cluster_maillard Maillard Reaction (Heating) Reducing Sugars Reducing Sugars Schiff Base Formation Schiff Base Formation Reducing Sugars->Schiff Base Formation Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine)->Schiff Base Formation Strecker Degradation Strecker Degradation Amino Acids (e.g., Cysteine)->Strecker Degradation Amadori Rearrangement Amadori Rearrangement Schiff Base Formation->Amadori Rearrangement Sugar Fragmentation Sugar Fragmentation Amadori Rearrangement->Sugar Fragmentation Intermediate Carbonyls Intermediate Carbonyls Sugar Fragmentation->Intermediate Carbonyls e.g., Methylglyoxal, Acetaldehyde H2S & NH3 H2S & NH3 Strecker Degradation->H2S & NH3 This compound This compound Intermediate Carbonyls->this compound H2S & NH3->this compound

Caption: Formation of this compound via the Maillard reaction.

Experimental Protocols

The extraction and analysis of volatile compounds like this compound from a complex matrix such as cooked meat require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[10][11]

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from the headspace above a sample.[12]

Materials:

  • Cooked meat sample (e.g., beef, pork, chicken)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

  • Sample Weighing: Accurately weigh a specific amount of the homogenized cooked meat sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard to the vial for quantification purposes.

  • Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80°C). Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a fixed time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis A Weigh cooked meat sample into headspace vial B Add internal standard A->B C Seal vial B->C D Equilibrate sample (e.g., 60°C for 15 min) C->D E Expose SPME fiber to headspace (e.g., 30 min) D->E F Desorb fiber in GC injection port E->F G GC-MS Analysis F->G

Caption: Experimental workflow for HS-SPME-GC-MS analysis of meat volatiles.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that separates complex mixtures of chemicals and identifies the different components.[13]

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injection Port Temperature: 250°C (for thermal desorption)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Column: A capillary column suitable for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).[14]

    • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature (e.g., 230-250°C) at a specific rate (e.g., 5-10°C/min).[6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-300

    • Solvent Delay: A short delay to prevent the solvent peak from damaging the detector.

Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a naturally occurring flavor compound in cooked meat, formed through the Maillard reaction. Its presence and concentration are influenced by various factors, making its analysis crucial for understanding and controlling meat flavor. The methodologies of HS-SPME and GC-MS provide a robust framework for the extraction, identification, and quantification of this and other important volatile compounds. This guide offers a foundational understanding for professionals engaged in the study of food flavor and the development of new products.

References

Unveiling the Aroma of Coffee: A Technical Guide to the Identification of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification of 2-Ethyl-4-methylthiazole, a key aroma compound in coffee. This document outlines the analytical methodologies, particularly Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), for the isolation and characterization of this nutty and cocoa-like flavor compound. Detailed experimental protocols, data interpretation, and the biochemical pathways of its formation during the coffee roasting process are presented to facilitate further research and application in flavor science and related fields.

Introduction: The Significance of this compound in Coffee Aroma

The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, heterocyclic compounds, formed during the Maillard reaction and Strecker degradation at elevated temperatures, play a pivotal role in defining the final sensory profile. This compound, a sulfur-containing heterocyclic compound, is a significant contributor to the desirable nutty, roasted, and cocoa-like notes in coffee.[1][2] Its presence and concentration are influenced by various factors, including the coffee bean species (Coffea arabica vs. Coffea canephora var. Robusta), geographical origin, and, most critically, the roasting conditions.[3][4] Understanding the analytical techniques to identify and quantify this compound is essential for quality control, product development, and sensory analysis in the coffee industry.

Quantitative Data Summary

While this compound has been identified in both Arabica and Robusta coffee, specific quantitative data comparing its concentration across different varieties and roast levels is limited in publicly available literature.[3][5] Most studies focus on the qualitative identification and relative abundance of a wide range of volatile compounds. The data presented below is a summary of qualitative findings regarding its presence.

Coffee TypeRoasting ConditionPresence of this compoundAroma ContributionReference
Coffea arabicaRoastedDetectedNutty, Cocoa, Roasted[3]
Coffea canephora (Robusta)RoastedDetectedNutty, Cocoa, Roasted[3]

Note: The concentration of this compound is highly dependent on the specific roasting parameters (time and temperature). Generally, its formation is favored by the thermal degradation of precursors during the Maillard reaction.[6]

Experimental Protocols: Identification of this compound

The most common and effective method for the analysis of volatile and semi-volatile compounds in coffee aroma is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Sample Preparation
  • Roasting: Green coffee beans are roasted to a specific degree (e.g., light, medium, dark) using a laboratory-scale roaster. The time and temperature profile should be precisely controlled and recorded.

  • Grinding: Immediately after roasting and cooling to room temperature, the coffee beans are ground to a consistent particle size (e.g., passing through a 0.5 mm sieve).

  • Vial Preparation: A precise amount of ground coffee (e.g., 2.0 g) is weighed into a headspace vial (e.g., 20 mL).[7]

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for its broad range of analyte polarity.[8]

  • Equilibration: The sealed vial containing the ground coffee is incubated at a constant temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.[8]

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC (e.g., 250°C) for a specific time (e.g., 5 minutes) to desorb the analytes onto the GC column.[7]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. A typical program starts at a low temperature (e.g., 40°C, hold for 2 min), ramps up to a high temperature (e.g., 240°C at 5°C/min), and holds for a final period (e.g., 5 min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 35-350 is typical for identifying coffee volatiles.

    • Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing the retention index with literature values.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the workflow for the identification of this compound in coffee aroma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation roasting Coffee Bean Roasting grinding Grinding roasting->grinding weighing Weighing & Vial Sealing grinding->weighing equilibration Headspace Equilibration weighing->equilibration extraction HS-SPME equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection identification Compound Identification (Mass Spectra & Retention Index) ms_detection->identification quantification (Optional) Quantification identification->quantification

Figure 1. Experimental workflow for identifying this compound.
Generalized Formation Pathway of Thiazoles in the Maillard Reaction

This diagram outlines a simplified pathway for the formation of thiazoles, including this compound, during the Maillard reaction.

maillard_reaction cluster_reactants Initial Reactants cluster_intermediates Intermediate Products cluster_products Final Products reducing_sugar Reducing Sugars (e.g., Glucose) dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) reducing_sugar->dicarbonyls Degradation amino_acid Amino Acids (containing Sulfur, e.g., Cysteine) h2s Hydrogen Sulfide (H₂S) amino_acid->h2s Strecker Degradation nh3 Ammonia (NH₃) amino_acid->nh3 Strecker Degradation aldehydes Strecker Aldehydes amino_acid->aldehydes Strecker Degradation thiazoles Thiazoles (e.g., this compound) dicarbonyls->thiazoles h2s->thiazoles nh3->thiazoles aldehydes->thiazoles

Figure 2. Simplified Maillard reaction pathway to thiazoles.

Conclusion

The identification of this compound in coffee aroma is a critical aspect of flavor chemistry that provides valuable insights into the sensory quality of the final product. The HS-SPME-GC-MS technique stands out as a robust and reliable method for this purpose. This guide has provided a comprehensive overview of the necessary protocols and theoretical background to aid researchers in their investigations. Further studies focusing on the precise quantification of this compound under varying conditions are encouraged to build a more complete understanding of its role in the complex aroma of coffee.

References

Technical Guide: Physicochemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethyl-4-methylthiazole, identified by the CAS number 15679-12-6. This heterocyclic compound is a key aroma component found in various foods and is widely used as a flavoring and fragrance agent. This document summarizes its key physical and chemical data in a structured format, details the experimental protocols for their determination, and includes a representative experimental workflow. While primarily used in the flavor and fragrance industry, understanding its physicochemical profile is crucial for its application in various research and development contexts.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₉NSChemScene[1]
Molecular Weight 127.21 g/mol PubChem[2]
Appearance Colorless to pale yellow liquidSigma-Aldrich
Odor Nutty, green, roasted, meatyChemical Bull[3]
Density 1.026 g/mL at 25 °CSigma-Aldrich
Boiling Point 161-162 °C at 760 mmHgSigma-Aldrich
Refractive Index n20/D 1.505Sigma-Aldrich
Flash Point 54 °C (129.2 °F) - closed cupSigma-Aldrich
Table 2: Solubility and Partitioning
PropertyValueReference
Water Solubility Slightly solubleThe Good Scents Company[4]
Solubility in Organic Solvents Soluble in alcoholThe Good Scents Company[4]
LogP (Octanol-Water Partition Coefficient) 2.2 (estimated)The Good Scents Company[4]

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of liquid is the capillary method.[5]

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid sample (this compound)

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a steady stream of bubbles is observed.

  • The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Measurement of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.[6]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Water bath for temperature control

  • Liquid sample

Procedure:

  • The clean, dry pycnometer is weighed empty.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is weighed.

  • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.

  • The filled pycnometer with the reference substance is weighed.

  • The density of the sample is calculated using the masses and the known density of the reference substance.[6]

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is commonly measured using a refractometer.[7]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp)

  • Dropper

  • Liquid sample

  • Constant temperature water bath

Procedure:

  • The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is switched on.

  • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[7]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for volatile liquids.[8][9]

Apparatus:

  • Pensky-Martens closed-cup tester or similar apparatus

  • Thermometer

  • Ignition source (e.g., a small flame or an electric spark)

  • Liquid sample

Procedure:

  • The sample cup of the apparatus is filled with the liquid sample to the specified level.

  • The lid is closed, and the apparatus is heated at a slow, constant rate.

  • At regular temperature intervals, the ignition source is applied to the opening in the lid.

  • The temperature at which a brief flash or flame is observed inside the cup is recorded as the flash point.[9]

Determination of Water Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Graduated cylinder or pipette

  • Vortex mixer or shaker

  • Liquid sample and distilled water

Procedure:

  • A known volume or mass of the liquid sample is added to a test tube.

  • A measured volume of distilled water is added incrementally to the test tube.

  • After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

  • The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or two distinct phases (insoluble or partially soluble). The observation of cloudiness or the formation of an emulsion can indicate partial solubility.[10][11]

Experimental Workflow Visualization

The following diagram illustrates a general one-pot synthesis of a thiazole derivative, specifically ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares the thiazole core with this compound. This serves as a representative experimental workflow in the synthesis of such compounds.[12]

G Workflow for the Synthesis of a Thiazole Derivative start Start reagents Mix Ethyl Acetoacetate in Water and THF start->reagents cooling Cool Mixture below 0°C reagents->cooling add_nbs Add N-bromosuccinimide (NBS) cooling->add_nbs stir_rt Stir at Room Temperature for 2 hours add_nbs->stir_rt add_thiourea Add Thiourea stir_rt->add_thiourea heat Heat to 80°C for 2 hours add_thiourea->heat cool_down Cool to Room Temperature heat->cool_down precipitate Collect Precipitate by Filtration cool_down->precipitate wash Wash with Water precipitate->wash dry Dry the Product wash->dry end End Product: Ethyl 2-amino-4-methylthiazole-5-carboxylate dry->end

Synthesis workflow for a thiazole derivative.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]

References

Structural Elucidation of 2-Ethyl-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-Ethyl-4-methylthiazole (CAS No: 15679-12-6), a heterocyclic compound significant as a flavoring agent and a building block in medicinal chemistry.[1][2] This document outlines the key analytical techniques and experimental data that confirm its molecular structure.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty and green odor.[3] Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC₆H₉NS[3][4]
Molecular Weight127.21 g/mol [3][4]
IUPAC Name2-ethyl-4-methyl-1,3-thiazole[3]
Boiling Point161-162 °C at 760 mmHg[2][3]
Density1.026 g/mL at 25 °C[2]
Refractive Indexn20/D 1.505[2]

Spectroscopic Analysis for Structural Confirmation

The structural framework of this compound is unequivocally established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum exhibits distinct signals corresponding to the ethyl and methyl groups, as well as the lone proton on the thiazole ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9s1HThiazole C5-H
~2.9q2H-CH₂- (Ethyl group)
~2.4s3H-CH₃ (at C4)
~1.3t3H-CH₃ (Ethyl group)

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

The carbon NMR spectrum confirms the presence of six distinct carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~168C2 (Thiazole ring)
~148C4 (Thiazole ring)
~115C5 (Thiazole ring)
~29-CH₂- (Ethyl group)
~17-CH₃ (at C4)
~14-CH₃ (Ethyl group)

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

GC-MS analysis of this compound typically shows a molecular ion peak ([M]⁺) at m/z 127, confirming its molecular weight.[3] The fragmentation pattern is consistent with the proposed structure, with major fragments observed at m/z 112, 99, and 72.[3]

m/zRelative IntensityPutative Fragment
127High[M]⁺
112Moderate[M - CH₃]⁺
99Moderate[M - C₂H₄]⁺
72High[C₃H₂NS]⁺
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H, C=N, and C=C bonds within the thiazole ring and the alkyl substituents.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural elucidation of this compound.

NMR Spectroscopy
  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 35-300.

  • Data Analysis: The resulting chromatogram identifies the retention time of the compound, and the mass spectrum for that peak is analyzed for the molecular ion and fragmentation pattern.

Visualizing the Elucidation Process

The logical flow of structural elucidation can be represented as a workflow diagram.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmed Confirmed Structure of This compound Data_Integration->Structure_Confirmed

Caption: Workflow for the structural elucidation of this compound.

A common synthetic route to thiazole derivatives involves the Hantzsch thiazole synthesis.

Hantzsch_Thiazole_Synthesis Thioamide Thioamide (e.g., Thiopropionamide) Intermediate Cyclization Intermediate Thioamide->Intermediate + Alpha_haloketone α-Haloketone (e.g., 1-Chloro-2-butanone) Alpha_haloketone->Intermediate Product This compound Intermediate->Product Dehydration

Caption: Generalized Hantzsch synthesis for this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylthiazole is a heterocyclic compound of significant interest in the flavor and fragrance industry and holds potential as a building block in pharmaceutical synthesis. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments. This technical guide provides a summary of available physical and thermodynamic data for this compound. Due to a lack of experimentally determined core thermodynamic properties in the public literature, this paper also details the established experimental and computational methodologies that would be employed for their determination, providing a roadmap for future research.

Introduction

This compound (C₆H₉NS) is a volatile organic compound known for its distinct nutty, roasted, and cocoa-like aroma.[1] It is a key component in the flavor profile of various cooked and roasted foods.[2] Beyond its sensory applications, the thiazole ring system is a prevalent scaffold in many pharmaceutically active compounds, making derivatives like this compound valuable synthons in drug discovery and development.[3]

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and Gibbs free energy, are fundamental to understanding its stability, reactivity, and behavior in chemical systems. This data is essential for:

  • Reaction Engineering: Predicting reaction equilibria and heat effects.

  • Process Design: Designing and optimizing separation and purification processes.

  • Safety Analysis: Assessing thermal hazards and decomposition pathways.

  • Computational Modeling: Parameterizing molecular models for simulations.

This guide synthesizes the currently available physical property data for this compound and outlines the necessary experimental and computational protocols to determine its core thermodynamic characteristics.

Physicochemical Properties of this compound

A summary of the key identifying information and physical properties of this compound is presented below. These values have been compiled from various chemical databases and supplier specifications.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-ethyl-4-methyl-1,3-thiazole[4]
Synonyms 4-Methyl-2-ethylthiazole, Chocolate Thiazole[1][5]
CAS Number 15679-12-6[4]
Molecular Formula C₆H₉NS[4]
Molecular Weight 127.21 g/mol [4]
SMILES CCc1nc(C)cs1

Table 2: Physical and Spectroscopic Properties

PropertyValueConditions
Appearance Colorless to pale yellow liquid[4]Ambient
Boiling Point 161-162 °C[4]760 mmHg
Density 1.026 g/mL25 °C
Refractive Index 1.50520 °C, nD
Vapor Pressure 1.705 mmHg (estimated)25 °C
Solubility Slightly soluble in water; Soluble in fats and alcohol[4]Ambient
LogP (o/w) 0.871 (estimated)-
Flash Point 60 °C (140 °F)[6]Tag Closed Cup

Core Thermodynamic Properties: A Research Gap

A comprehensive search of the scientific literature reveals a notable absence of experimentally determined core thermodynamic properties for this compound. Key data such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) have not been reported.

This data gap necessitates either direct experimental measurement or reliable computational estimation to support advanced chemical and pharmaceutical development. The following sections detail the standard methodologies for acquiring this critical information.

Experimental Determination of Thermodynamic Properties

The determination of thermodynamic properties for a sulfur-containing organic compound like this compound requires specialized experimental techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using calorimetry.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

The presence of sulfur requires a specialized rotating-bomb calorimeter to ensure complete combustion to a well-defined final state (typically a dilute sulfuric acid solution).

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule). A known mass of a combustion aid (like paraffin oil) may be added to ensure complete combustion.

  • Bomb Preparation: The bomb is charged with a small, known amount of distilled water to dissolve the sulfur oxides formed. It is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a precisely known mass of water. The entire assembly is housed in a constant-temperature jacket.

  • Combustion: The sample is ignited electrically. The calorimeter is rotated during and after combustion to ensure that all sulfur oxides are absorbed into the water, forming a uniform sulfuric acid solution.

  • Temperature Measurement: The temperature change of the calorimeter water is measured with high precision (using a platinum resistance thermometer or similar device) from a pre-ignition baseline to the final equilibrium temperature.

  • Energy Equivalent: The energy equivalent of the calorimeter system (ε_calor) is determined in separate experiments by combusting a certified standard substance, such as benzoic acid.

  • Data Analysis: The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent. Corrections are applied for the heat of formation of nitric acid (from residual N₂ in the bomb), the heat of solution of CO₂ and O₂, and the heat of formation of the fuse wire.

  • Standard State Correction: The calculated enthalpy of combustion under bomb conditions is corrected to standard state conditions (ΔcH°) using Washburn corrections.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the liquid (ΔfH°(l)) is calculated using Hess's Law: ΔcH°(C₆H₉NS, l) = 6ΔfH°(CO₂, g) + 4.5ΔfH°(H₂O, l) + ΔfH°(H₂SO₄ in solution) - ΔfH°(C₆H₉NS, l)

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is required to convert the liquid-phase enthalpy of formation to the gas phase, which is more useful for computational comparisons and reaction modeling.

Experimental Protocol: Calvet Microcalorimetry

  • Instrumentation: A Calvet-type microcalorimeter is used to measure the heat flow associated with the phase change.

  • Sample Introduction: A small, precisely weighed amount of this compound is introduced into a sample cell within the calorimeter.

  • Isothermal Vaporization: The sample is vaporized isothermally by passing a slow stream of an inert carrier gas (e.g., nitrogen or argon) over the liquid.

  • Heat Flow Measurement: The calorimeter measures the endothermic heat flow required to maintain a constant temperature during the evaporation process.

  • Calculation: The enthalpy of vaporization at the experimental temperature is calculated by integrating the heat flow over the time required for complete vaporization and dividing by the number of moles of the sample.

Heat Capacity (Cp)

Heat capacity can be measured using differential scanning calorimetry (DSC) or adiabatic calorimetry.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated DSC instrument is employed.

  • Sample and Reference: A known mass of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference are subjected to a precise, linear temperature program (heating ramp) over the desired temperature range.

  • Heat Flow Measurement: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.

  • Calculation: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under identical conditions.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, quantum chemical calculations provide a powerful tool for estimating thermodynamic properties. High-level ab initio methods are often used to achieve chemical accuracy.

Methodology: High-Level Composite Methods (e.g., G3, G4, CBS-QB3)

These methods approximate high-level coupled-cluster calculations through a series of lower-level calculations, providing a balance between accuracy and computational cost.[7][8]

  • Geometry Optimization: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., cc-pVTZ).[8]

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with progressively larger basis sets.

  • Extrapolation and Correction: The results are combined and extrapolated to the complete basis set limit, with empirical corrections applied to account for remaining deficiencies.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme, which leverages the high accuracy of the computed total energies.

  • Entropy and Heat Capacity Calculation: Standard molar entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the optimized geometry and vibrational frequencies.[8]

Visualizing the Path to Thermodynamic Data

Since this compound is primarily a synthetic flavoring agent, it is not involved in known biological signaling pathways. Instead, a logical workflow diagram illustrating the process of determining its unknown thermodynamic properties is presented below. This diagram outlines the interplay between experimental and computational approaches.

ThermodynamicWorkflow cluster_start Starting Point cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_results Derived Properties start This compound (Purity > 99.5%) exp_comb Rotating-Bomb Combustion Calorimetry start->exp_comb exp_vap Calvet Microcalorimetry start->exp_vap exp_cp Differential Scanning Calorimetry (DSC) start->exp_cp comp_geom Geometry Optimization & Vibrational Frequencies (DFT) start->comp_geom res_dch ΔcH° (l) exp_comb->res_dch Calculate res_dvap ΔvapH exp_vap->res_dvap res_cp Cp(T) exp_cp->res_cp comp_energy High-Level Single-Point Energy Calculations (G4/CBS-QB3) comp_geom->comp_energy Input Geometry res_s S°(g) comp_geom->res_s Statistical Mechanics res_dfg ΔfH° (g) comp_energy->res_dfg Atomization Scheme res_dfl ΔfH° (l) res_dch->res_dfl Hess's Law res_dfl->res_dfg res_dvap->res_dfg res_g ΔfG° (g) res_dfg->res_g final_data Comprehensive Thermodynamic Dataset res_dfg->final_data res_cp->final_data res_s->res_g res_g->final_data

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole (FEMA# 3680, CAS# 15679-12-6) is a volatile heterocyclic compound recognized for its characteristic nutty, roasted, and cocoa-like aroma.[1] It is a significant flavor component in a variety of foods and beverages, including coffee, cocoa, baked goods, and meats.[1][2] The accurate identification and quantification of this compound are crucial for quality control in the food and fragrance industries, as well as for research into flavor chemistry and development. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques.

Analytical Methods Overview

The primary analytical methods for the identification and quantification of this compound and other volatile flavor compounds include Gas Chromatography (GC) coupled with various detectors and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective (qualitative vs. quantitative analysis).

Commonly Employed Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the identification and quantification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, providing both chromatographic separation and mass spectral data for confident compound identification. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique used with GC-MS for extracting volatile analytes from complex matrices.[3][4][5]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds.[6][7] While less specific than MS, it provides excellent sensitivity and a wide linear range for quantitative analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for the analysis of thiazole derivatives, particularly those that are less volatile or require analysis in a liquid phase. Method development often involves optimizing the mobile phase and column to achieve adequate separation.[8][9][10]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound and related volatile compounds using the described methods. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (R²)Recovery (%)
HS-SPME-GC-MS Volatile Flavor CompoundsGluten-Free Bread0.01 - 5.2 µg/kg0.03 - 17.3 µg/kg>0.9985-115
HS-SPME-GC-MS Volatile Flavor CompoundsPorkNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC-UV Synthetic Food ColorantsBeverages0.05 - 0.2 µg/mL0.15 - 0.6 µg/mL>0.99892-104
GC-FID Fatty Acid EstersStandard SolutionsNot SpecifiedNot Specified>0.99Not Applicable

Experimental Protocols

Protocol 1: Identification and Quantification of this compound by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is suitable for the analysis of this compound in solid and liquid food matrices such as coffee, baked goods, and beverages.

Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., 2-Methyl-3-heptanone or a deuterated analog)

  • Sodium chloride (NaCl)

  • Deionized water

  • Sample vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • SPME autosampler

HS-SPME Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., coffee, beer): Place 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples (e.g., ground coffee, bread crumbs): Weigh 2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Salting Out: Add 1 g of NaCl to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample and standard vial.

  • Incubation and Extraction:

    • Place the vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • SPME Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Ramp: 10°C/min to 240°C, hold for 5 minutes

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Key mass fragments for this compound include m/z 127 (M+), 98, and 71.

  • Quantify the analyte by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

Protocol 2: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for the routine quantitative analysis of this compound in flavor concentrates and essential oils where high specificity is not required.

Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., 1-Heptanol or another suitable compound with a different retention time)

  • Solvent (e.g., Ethanol or Dichloromethane, GC grade)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

GC-FID Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the sample in the solvent to a concentration within the calibration range and add the internal standard.

  • Injection: Inject 1 µL of the prepared standard or sample into the GC.

GC-FID Parameters:

  • Injector: Split mode (e.g., 50:1), 250°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp: 10°C/min to 220°C, hold for 5 minutes

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

Data Analysis:

  • Identify this compound based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Protocol 3: Analysis of Thiazole Derivatives by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general framework for the analysis of thiazole derivatives like this compound, which may be adapted for specific applications, particularly for less volatile samples or when GC is not available.

Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

HPLC-UV Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for the best separation. A gradient elution may be necessary.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve and dilute the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the prepared standard or sample into the HPLC system.

HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., starting with 30:70 and ramping to 70:30).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (or the specific λmax of this compound)

Data Analysis:

  • Identify this compound by its retention time compared to the standard.

  • Quantify the analyte by creating a calibration curve of the peak area versus the concentration of the standards.

Visualizations

Analytical_Workflow_for_2_Ethyl_4_methylthiazole_Identification cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing and Reporting Sample Sample Collection (e.g., Coffee, Baked Goods) Homogenization Homogenization (if solid) Sample->Homogenization Weighing Weighing/Aliquoting Homogenization->Weighing Spiking Internal Standard Spiking Weighing->Spiking HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Spiking->HS_SPME Volatiles LLE Liquid-Liquid Extraction (for HPLC/GC-FID) Spiking->LLE Extractables GC_MS GC-MS Analysis HS_SPME->GC_MS GC_FID GC-FID Analysis LLE->GC_FID HPLC_UV HPLC-UV Analysis LLE->HPLC_UV Identification Peak Identification (Retention Time & Mass Spectra) GC_MS->Identification GC_FID->Identification HPLC_UV->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General analytical workflow for the identification and quantification of this compound.

HS_SPME_GC_MS_Workflow start Start sample_prep 1. Sample Preparation (Weighing, Spiking with IS) start->sample_prep equilibration 2. Incubation & Equilibration (60°C) sample_prep->equilibration extraction 3. HS-SPME Extraction equilibration->extraction desorption 4. Thermal Desorption in GC Inlet (250°C) extraction->desorption separation 5. GC Separation (Temperature Program) desorption->separation detection 6. MS Detection (EI, Scan Mode) separation->detection data_analysis 7. Data Analysis (Identification & Quantification) detection->data_analysis end End data_analysis->end

Caption: Detailed workflow for the HS-SPME-GC-MS analysis of this compound.

References

Quantification of 2-Ethyl-4-methylthiazole in Food Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole is a volatile heterocyclic compound that contributes significantly to the desirable aroma profiles of a wide variety of cooked and roasted foods. With its characteristic nutty, roasted, and cocoa-like notes, it is a key flavor component in products such as coffee, chocolate, roasted nuts, and baked goods. The formation of this compound is primarily attributed to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during thermal processing.

The accurate quantification of this compound in food matrices is crucial for quality control, flavor profiling, and process optimization in the food industry. Furthermore, understanding the concentration of this compound can provide insights into the extent of thermal processing and its impact on the final sensory characteristics of the food product. This document provides detailed application notes and protocols for the quantification of this compound in various food matrices, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

While this compound has been detected in numerous food items, precise quantitative data in peer-reviewed literature is often limited. The following table summarizes recommended usage levels in flavor formulations, which can provide an indication of the target concentration ranges for analytical method development.

Food Matrix/Flavor ApplicationRecommended Concentration Range (ppm)Reference
Bread FlavorStarting point of 20 ppm[1]
Chocolate & Cocoa Flavors50 - 100 ppm[1]
Coffee FlavorsUp to 200 ppm in high roast styles[1]
Pistachio Flavors50 ppm[1]
Malt FlavorsAround 10 ppm[1]
Tea Flavors (Black, Green, Oolong)20 - 50 ppm[1]

It is important to note that these values are for flavor formulations and the actual concentration in the final food product may be lower. This compound has been detected, though not always quantified, in foods such as coffee and sesame seed oil.[2][3]

Experimental Protocols

The following protocols describe a general methodology for the quantification of this compound in solid and liquid food matrices using HS-SPME-GC-MS. Method validation for each specific matrix is essential to ensure accurate and reliable results.

Protocol 1: Quantification of this compound in Solid Food Matrices (e.g., Roasted Coffee Beans, Cocoa Powder, Ground Nuts, Bread)

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): e.g., 2-Isopropyl-4-methylthiazole or a deuterated analog of the analyte (if available)

  • Solvent for standard preparation (e.g., Methanol or Dichloromethane, HPLC grade)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler

  • Analytical balance

  • Vortex mixer

  • Grinder (for solid samples)

3. Standard Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the internal standard. A suitable concentration for the working IS solution should be determined during method development.

4. Sample Preparation

  • Solid Samples (e.g., coffee beans, nuts, bread): Cryogenically grind the sample to a fine, homogeneous powder.

  • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add a consistent amount of deionized water (e.g., 5 mL) to create a slurry.

  • Add a saturating amount of NaCl (e.g., 1 g) to enhance the release of volatile compounds.

  • Spike with a known amount of the internal standard solution.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 1 minute to ensure thorough mixing.

5. HS-SPME Procedure

  • Place the vial in the autosampler tray.

  • Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) with agitation to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

6. GC-MS Analysis

  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes (e.g., for 5 minutes in splitless mode).

  • GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

    • Quantifier Ion for this compound: m/z 127 (Molecular Ion)

    • Qualifier Ions for this compound: e.g., m/z 99, m/z 72

    • Ions for Internal Standard: Select appropriate ions for the chosen internal standard.

7. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

8. Method Validation

  • The analytical method should be validated for each food matrix according to established guidelines. Key validation parameters include:

    • Linearity and Range: Assess the linear relationship between concentration and response over a defined range.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Accuracy and Precision: Evaluate the closeness of the measured value to the true value and the degree of scatter between a series of measurements. This is typically assessed through recovery studies using spiked samples at different concentration levels.

    • Specificity/Selectivity: Ensure that the method can unequivocally assess the analyte in the presence of other components in the sample matrix.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol 2: Quantification of this compound in Liquid Food Matrices (e.g., Brewed Coffee, Tea)

The protocol for liquid matrices is similar to that for solid matrices, with minor adjustments to the sample preparation step.

4. Sample Preparation

  • Allow the liquid sample (e.g., brewed coffee, tea) to cool to room temperature.

  • Pipette a known volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

  • Add a saturating amount of NaCl (e.g., 1 g).

  • Spike with a known amount of the internal standard solution.

  • Immediately seal the vial and proceed with the HS-SPME and GC-MS analysis as described in Protocol 1.

Diagrams

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Food Matrix (e.g., Coffee, Cocoa, Nuts) Homogenize Homogenization (Grinding) Sample->Homogenize Weigh Weighing & Vialing Homogenize->Weigh Add_IS Addition of Internal Standard & NaCl Weigh->Add_IS Incubate Incubation & Equilibration Add_IS->Incubate SPME HS-SPME Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Calibrate Calibration Curve Construction Data->Calibrate Quantify Concentration Determination Calibrate->Quantify Result Final Result (e.g., µg/kg) Quantify->Result

Caption: General workflow for the quantification of this compound in food matrices.

Conclusion

The quantification of this compound is essential for understanding and controlling the flavor profiles of a variety of thermally processed foods. The HS-SPME-GC-MS method described provides a robust and sensitive approach for this analysis. Proper method development and validation for each specific food matrix are critical to ensure the accuracy and reliability of the results. The provided protocols and workflow diagram serve as a comprehensive guide for researchers and scientists in the food and beverage industries.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of 2-Ethyl-4-methylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and quality control.

Introduction

This compound is a volatile heterocyclic compound that contributes to the characteristic aroma and flavor of various food products, including coffee, cocoa, and roasted nuts. Its analysis by GC-MS is crucial for quality control, flavor profiling, and research into food chemistry. GC-MS offers the high sensitivity and specificity required for the identification and quantification of this key aroma compound.

Chemical Properties and Mass Spectrometry Data

PropertyValue
Chemical Formula C₆H₉NS
Molecular Weight 127.21 g/mol
CAS Number 15679-12-6
Boiling Point 161-162 °C
Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 127.

Table 1: Key Mass Fragments for this compound

m/zRelative Intensity (%)Putative Fragment
12780.03[C₆H₉NS]⁺ (Molecular Ion)
12675.82[M-H]⁺
11239.10[M-CH₃]⁺
7299.99[C₃H₄S]⁺
7175.76[C₃H₃S]⁺

Data sourced from PubChem.[1]

Experimental Protocols

Protocol 1: Headspace GC-MS for Qualitative Analysis in Coffee Beans

This protocol is suitable for the rapid screening and identification of this compound in solid samples like coffee beans.

1. Sample Preparation: a. Grind roasted coffee beans to a fine powder. b. Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial. c. Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column
Headspace Sampler
   Oven Temperature80 °C
   Loop Temperature90 °C
   Transfer Line Temp.100 °C
   Incubation Time20 min
GC Inlet Splitless mode, 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (2 min hold), ramp at 5 °C/min to 230 °C (5 min hold)
MS Interface Temp. 250 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Scan Range m/z 40-300

3. Data Analysis: a. Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard or a reference library (e.g., NIST).

Protocol 2: Liquid-Liquid Extraction (LLE) for Quantitative Analysis in a Liquid Matrix (e.g., Coffee Beverage)

This protocol is designed for the quantitative determination of this compound in liquid samples.

1. Sample Preparation: a. Prepare a calibration curve using a series of standard solutions of this compound in a relevant solvent (e.g., dichloromethane). b. To 10 mL of the liquid sample (e.g., brewed coffee), add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone). c. Transfer the sample to a separatory funnel. d. Add 5 mL of dichloromethane and shake vigorously for 2 minutes. e. Allow the layers to separate and collect the organic (bottom) layer. f. Repeat the extraction with another 5 mL of dichloromethane. g. Combine the organic extracts and dry over anhydrous sodium sulfate. h. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injection Volume 1 µL
GC Inlet Splitless mode, 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 50 °C (1 min hold), ramp at 10 °C/min to 250 °C (5 min hold)
MS Interface Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) 127 (quantifier), 112, 72 (qualifiers)

3. Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. b. Determine the concentration of this compound in the sample by using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 2: Method Performance Characteristics

ParameterTypical Value
Retention Time (DB-5ms) 8 - 12 min (dependent on exact conditions)
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Recovery 85 - 110%
Precision (RSD%) < 10%

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food/Beverage Sample Extraction Extraction (Headspace or LLE) Sample->Extraction Concentration Concentration (if needed) Extraction->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectrum & Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

QC_Logic start Start: Raw Material QC process Manufacturing Process start->process product Final Product Testing process->product spec Specification Check (Is this compound within range?) product->spec pass Release Product spec->pass Yes fail Reject/Rework spec->fail No

Caption: Quality control logic for this compound in food production.

References

Application of 2-Ethyl-4-methylthiazole in Sensory Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole is a volatile heterocyclic compound renowned for its potent and versatile sensory characteristics. It is a key aroma component in a wide array of food products, contributing desirable nutty, roasted, and cocoa-like notes.[1][2] This document provides detailed application notes and experimental protocols for the sensory analysis of this compound, intended for researchers, scientists, and professionals in the fields of sensory science, food technology, and drug development. Understanding the sensory impact of this compound is crucial for product formulation, quality control, and the development of novel flavor profiles. While naturally present in cooked and roasted foods, it is also synthesized for use as a flavoring agent.[3][4][5]

Sensory Profile and Applications

This compound is characterized by a complex and sought-after aroma profile. Its primary sensory attributes include:

  • Nutty: Often described as reminiscent of roasted nuts, particularly pistachio.[5]

  • Roasted: Contributes a cooked, browned, and savory character.

  • Cocoa-like: Imparts notes similar to dark chocolate and cocoa powder.[3]

  • Green: In some contexts, it can present subtle green or vegetative nuances.[6][7]

Due to its potent and multifaceted aroma, this compound is utilized in a variety of food and beverage applications to enhance and impart specific flavor notes. The following table summarizes typical application levels.

Food/Beverage CategoryRecommended Concentration (ppm)Sensory Contribution
Bread20Enhances the "cooked" and roasted crust aroma.[3]
Chocolate & Cocoa50 - 100Boosts and enriches the cocoa and chocolate flavor profile.[3]
CoffeeUp to 200Complements the roasted notes in high-roast coffee flavors.[3]
Malt-based beverages~10Lifts and enhances the malt flavor.[3]
Tea (Black)~50Contributes to the characteristic robust flavor of black tea.[3]
Tea (Green)~20Adds complexity to the green tea flavor profile.[3]
Tea (Oolong)~30Enhances the red tea flavor characteristics.[3]
Pistachio Flavors50Provides an authentic nutty and roasted pistachio note.[3]

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold

This protocol is based on the ASTM E679 standard practice, utilizing a forced-choice ascending concentration series method.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • This compound (food-grade, high purity)

  • Odor-free water or air as the medium

  • Glass olfactometer or sniff bottles

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15-20 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).

  • Ascending Concentration Series: Create a series of dilutions in the chosen medium (odor-free water or air). The concentrations should increase in steps, typically by a factor of two or three. The series should start below the expected threshold and extend to a concentration that is easily detectable.

  • Sample Presentation (Triangle Test): For each concentration level, present three samples to each panelist: two blanks (medium only) and one sample containing this compound. The order of presentation should be randomized.

  • Panelist Task: Each panelist is instructed to sniff each sample and identify the "odd" sample.

  • Data Collection: Record whether the panelist correctly identified the odd sample for each concentration level.

  • Threshold Calculation: The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations. The group threshold is calculated as the geometric mean of the individual thresholds.

Workflow for Odor Threshold Determination

cluster_prep Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis prep_stock Prepare Stock Solution (e.g., 1000 ppm in ethanol) prep_series Create Ascending Concentration Series prep_stock->prep_series present_samples Present Samples (Triangle Test) prep_series->present_samples panelist_task Panelist Identifies 'Odd' Sample present_samples->panelist_task record_results Record Correct/ Incorrect Identifications panelist_task->record_results calc_threshold Calculate Individual & Group Thresholds record_results->calc_threshold

Caption: Workflow for determining the odor detection threshold of this compound.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify and characterize the aroma contribution of this compound in a complex food matrix (e.g., coffee).

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)

  • Mass spectrometer (MS) for compound identification

  • Appropriate GC column (e.g., DB-WAX or equivalent polar column)

  • Sample of the food matrix (e.g., ground roasted coffee)

  • Solvents for extraction (e.g., dichloromethane)

  • Solid Phase Microextraction (SPME) fibers (optional, for headspace analysis)

  • Trained sensory assessors for olfactometry

Procedure:

  • Sample Preparation:

    • Solvent Extraction: Extract the volatile compounds from the food matrix using a suitable solvent. Concentrate the extract to a desired volume.

    • Headspace SPME: Place the sample in a sealed vial and expose an SPME fiber to the headspace for a defined period to adsorb volatile compounds.

  • GC-MS/O Analysis:

    • Inject the extract or introduce the SPME fiber into the GC inlet.

    • The effluent from the GC column is split between the MS/FID and the ODP.

    • A trained assessor sniffs the effluent at the ODP and records the time, duration, and description of any perceived aromas.

    • Simultaneously, the MS records the mass spectra of the eluting compounds.

  • Data Analysis:

    • Correlate the retention times of the aromas detected at the ODP with the peaks from the FID and the mass spectra from the MS.

    • Confirm the identity of this compound by its mass spectrum and retention index.

    • The aroma description provided by the assessor at the retention time of this compound provides its specific sensory contribution in the context of the food matrix.

Workflow for GC-O Analysis

cluster_sample_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_data_analysis Data Correlation extraction Volatile Extraction (Solvent or SPME) gc_injection GC Injection extraction->gc_injection column_separation Column Separation gc_injection->column_separation effluent_split Effluent Splitting column_separation->effluent_split ms_detection MS Detection (Identification) effluent_split->ms_detection odp_sniffing ODP Sniffing (Aroma Description) effluent_split->odp_sniffing correlate_data Correlate Retention Times, Mass Spectra, and Aroma Descriptors ms_detection->correlate_data odp_sniffing->correlate_data identify_contribution Identify Sensory Contribution of this compound correlate_data->identify_contribution

Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Signaling Pathway of Olfactory Perception

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not been definitively identified, the canonical olfactory signaling pathway is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates the G-protein, G-olf. This activation triggers a cascade of intracellular events, leading to the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain.

Canonical Olfactory Signaling Pathway

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein G-olf Protein (inactive) receptor->g_protein Activation g_protein_active G-olf Protein (active) g_protein->g_protein_active adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase Stimulation cAMP cAMP adenylyl_cyclase->cAMP ATP to cAMP ion_channel Ion Channel cAMP->ion_channel Opening depolarization Neuron Depolarization ion_channel->depolarization Ca2+/Na+ Influx signal_transmission Signal to Olfactory Bulb depolarization->signal_transmission

Caption: The canonical G-protein coupled olfactory signaling pathway.

Conclusion

This compound is a significant contributor to the desirable sensory profiles of many food products. A thorough understanding of its sensory properties through standardized evaluation techniques is essential for its effective application in food formulation and flavor chemistry. The protocols and information provided herein offer a framework for researchers and industry professionals to investigate and leverage the unique sensory attributes of this potent aroma compound. Further research is warranted to identify the specific olfactory receptors responsible for its perception, which would provide deeper insights into the mechanisms of flavor perception.

References

Application Notes and Protocols: 2-Ethyl-4-methylthiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-4-methylthiazole is a heterocyclic compound that, beyond its established role as a flavor and fragrance agent, presents significant potential as a versatile building block in organic synthesis.[1][2] Its substituted thiazole core is a prevalent scaffold in many biologically active compounds, making it an attractive starting material for the development of novel pharmaceuticals and functional materials.[1] The inherent reactivity of the thiazole ring, particularly at the C5 position, allows for the introduction of various substituents, enabling the construction of complex molecular architectures.

One of the key synthetic transformations that highlights the utility of this compound as a building block is the direct C-H arylation. This reaction allows for the formation of a carbon-carbon bond between the thiazole ring and an aryl group, bypassing the need for pre-functionalization of the thiazole, which is often a requirement in traditional cross-coupling reactions. This approach is not only more atom-economical but also simplifies the synthetic route to valuable 5-arylthiazole derivatives.

Application: Palladium-Catalyzed Direct C5-Arylation

A highly efficient method for the synthesis of 5-aryl-2-ethyl-4-methylthiazoles is the palladium-catalyzed direct C-H arylation with aryl bromides. This reaction proceeds with high regioselectivity at the C5 position of the thiazole ring and can be achieved using a simple, ligand-free palladium catalyst system. The methodology is robust, tolerating a variety of functional groups on the aryl bromide partner, which makes it a valuable tool for creating diverse libraries of compounds for screening and lead optimization in drug discovery.[3][4]

Key Features of the C5-Arylation Protocol:

  • High Regioselectivity: The arylation occurs specifically at the C5 position of the this compound ring.[4]

  • Ligand-Free Catalyst System: The reaction is efficiently catalyzed by palladium(II) acetate without the need for complex and often expensive phosphine ligands.[3][4]

  • Broad Substrate Scope: A wide range of electronically diverse aryl bromides can be effectively coupled.[4]

  • Atom Economy: As a direct C-H functionalization, this method avoids the generation of stoichiometric organometallic waste, aligning with the principles of green chemistry.[4]

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed direct C5-arylation of this compound with various aryl bromides.

EntryAryl BromideProductYield (%)
14-Bromoacetophenone1-(4-(2-Ethyl-4-methylthiazol-5-yl)phenyl)ethan-1-one85
24-Bromobenzonitrile4-(2-Ethyl-4-methylthiazol-5-yl)benzonitrile82
31-Bromo-4-nitrobenzene2-Ethyl-4-methyl-5-(4-nitrophenyl)thiazole78
41-Bromo-4-fluorobenzene2-Ethyl-5-(4-fluorophenyl)-4-methylthiazole75
53-Bromopyridine3-(2-Ethyl-4-methylthiazol-5-yl)pyridine68

Yields are isolated yields after purification.

Experimental Protocol: General Procedure for the Direct C5-Arylation of this compound

This protocol is adapted from the work of Doucet and coworkers.[4][5]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 1 mol%), potassium acetate (2 mmol), and the aryl bromide (1 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (2 mmol) and N,N-dimethylacetamide (DMAc, 3 mL) to the flask via syringe.

  • Heat the reaction mixture to 150 °C and stir for 20 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-aryl-2-ethyl-4-methylthiazole derivative.

Characterization Data for 1-(4-(2-Ethyl-4-methylthiazol-5-yl)phenyl)ethan-1-one:

  • Appearance: White solid

  • Yield: 85%

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.98 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 3.05 (q, J = 7.6 Hz, 2H), 2.62 (s, 3H), 2.58 (s, 3H), 1.43 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 197.6, 169.1, 151.8, 138.1, 136.0, 130.1, 128.7, 128.5, 26.6, 26.2, 19.3, 14.0.

  • MS (EI): m/z (%) = 245 (M⁺, 100), 230 (85), 202 (40).

Visualizations

Experimental Workflow for C5-Arylation

The following diagram illustrates the general workflow for the palladium-catalyzed direct C5-arylation of this compound.

experimental_workflow reagents Reactants: - this compound - Aryl Bromide Catalyst System: - Pd(OAc)₂ - KOAc Solvent: - DMAc reaction Reaction Setup: - Inert Atmosphere (Ar) - 150 °C - 20 hours reagents->reaction Mixing workup Work-up: - H₂O Quench - Ethyl Acetate Extraction - Brine Wash - Drying (Na₂SO₄) reaction->workup Cooling purification Purification: - Solvent Removal - Silica Gel Column  Chromatography workup->purification Crude Product product Product: 5-Aryl-2-ethyl-4-methylthiazole purification->product Pure Product logical_relationship sub This compound (Substrate) product 5-Aryl-2-ethyl-4-methylthiazole (Product) sub->product aryl Aryl Bromide (Coupling Partner) aryl->product catalyst Pd(OAc)₂ (Catalyst) catalyst->product enables base KOAc (Base) base->product promotes

References

Application Notes and Protocols for the GC-O Analysis of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole is a key aroma compound found in a variety of roasted and cooked foods, contributing significantly to their characteristic nutty, roasted, and cocoa-like flavors.[1][2] Its potent aroma makes it a compound of great interest in flavor and fragrance research, food quality control, and the development of new food products and pharmaceuticals. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds, even at concentrations below the detection limits of conventional detectors.[3]

These application notes provide a detailed protocol for the GC-O analysis of this compound, designed to assist researchers in accurately identifying and characterizing this important flavor compound.

Quantitative Data Summary

A summary of key quantitative data for this compound is presented in the table below. This information is crucial for the identification and characterization of the compound during GC-O analysis.

ParameterValueColumn TypeReference(s)
Kovats Retention Index 948 - 970Standard Non-Polar[4]
Odor Description Nutty, roasted, cocoa, green[1][4]

Experimental Protocols

This section details the recommended methodologies for the GC-O analysis of this compound, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For the analysis of volatile and semi-volatile compounds like this compound, headspace techniques are often preferred as they are solvent-free and minimize the risk of thermal degradation.

Recommended Method: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sensitive and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace.[5][6][7]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic stir bars

  • Heating and stirring module

  • Gas-tight syringe for standard addition

Procedure:

  • Place a known amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.

  • If necessary, add a known amount of an internal standard.

  • Seal the vial with a PTFE-lined septum.

  • Place the vial in the heating and stirring module and equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.

  • Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 20-40 minutes) to allow for the adsorption of the analytes.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography-Olfactometry (GC-O) Analysis

The following are recommended starting conditions for the GC-O analysis. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

  • The GC effluent should be split between the chemical detector (FID or MS) and the ODP, typically at a 1:1 ratio.

GC Conditions:

ParameterNon-Polar ColumnPolar Column
Column DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature 250°C250°C
Injection Mode Splitless (for high sensitivity) or Split (10:1)Splitless (for high sensitivity) or Split (10:1)
Carrier Gas HeliumHelium
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Oven Program 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min40°C (hold for 2 min), ramp to 230°C at 4°C/min, hold for 10 min

Olfactometry Conditions:

ParameterSetting
Transfer Line Temp 250°C
Humidified Air Flow 20-30 mL/min (to prevent nasal dryness)
Sniffing Port Heated to prevent condensation
Assessors A panel of trained assessors is recommended for reliable results.
Data Acquisition and Analysis

Olfactometry Data:

  • Assessors sniff the effluent from the ODP and record the retention time, duration, and a descriptor for each odor event perceived.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which is the highest dilution at which an odor is still detectable.[8][9][10]

Chromatography Data:

  • The retention time of the odor event is matched with the corresponding peak on the chromatogram from the FID or MS.

  • The Kovats Retention Index (RI) should be calculated by running a series of n-alkanes under the same chromatographic conditions.

  • Compound identification is confirmed by comparing the mass spectrum (if using a MS detector) and the calculated RI with library data and authentic standards.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-O analysis protocol for this compound.

GCO_Workflow GC-O Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis cluster_result Result Sample Sample Collection HS_Vial Transfer to Headspace Vial Sample->HS_Vial Equilibration Equilibration and Heating HS_Vial->Equilibration SPME HS-SPME Extraction Equilibration->SPME Injection Thermal Desorption in GC Injector SPME->Injection Separation Chromatographic Separation Injection->Separation Split Effluent Splitting Separation->Split ODP Olfactory Detection Port (ODP) Split->ODP To Assessor Detector Chemical Detector (FID/MS) Split->Detector To Detector Olfactogram Generate Olfactogram (Odor Events) ODP->Olfactogram Chromatogram Generate Chromatogram (Chemical Peaks) Detector->Chromatogram Identification Compound Identification (RI, MS) Olfactogram->Identification Chromatogram->Identification Quantification Quantification (FD Factor, OAV) Identification->Quantification Report Final Report and Interpretation Quantification->Report

GC-O Analysis Workflow

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel hypothetical bioactive compound, 2-Ethyl-4-methyl-5-(1H-indol-3-yl)thiazole (EMIT) , utilizing 2-Ethyl-4-methylthiazole as a key starting material. While this compound is predominantly recognized as a flavor and fragrance agent, these notes outline a plausible synthetic pathway to transform it into a potentially pharmacologically active molecule. The protocols provided are based on established chemical principles for thiazole ring functionalization. Additionally, this document presents a hypothetical biological evaluation of EMIT against a relevant signaling pathway, offering a framework for the preliminary assessment of novel thiazole-based compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. This compound is a commercially available compound, primarily used in the food and fragrance industries.[3] This document explores its potential as a scaffold for the synthesis of novel bioactive molecules.

The proposed synthetic route focuses on the functionalization of the 5-position of the thiazole ring, a common strategy in the development of bioactive thiazole-containing compounds. The target molecule, 2-Ethyl-4-methyl-5-(1H-indol-3-yl)thiazole (EMIT), incorporates an indole moiety, a privileged pharmacophore known for its interaction with various biological targets.

Proposed Synthesis of 2-Ethyl-4-methyl-5-(1H-indol-3-yl)thiazole (EMIT)

The proposed synthesis involves a two-step process starting from this compound:

  • Bromination at the 5-position: Electrophilic bromination of the thiazole ring to introduce a bromine atom at the electron-rich C5 position, yielding 5-Bromo-2-ethyl-4-methylthiazole.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling of the brominated thiazole with indole-3-boronic acid to form the C-C bond and yield the final product, EMIT.

Experimental Protocols

2.1.1. Synthesis of 5-Bromo-2-ethyl-4-methylthiazole (Intermediate 1)

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile (solvent)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Dissolve this compound in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2.1.2. Synthesis of 2-Ethyl-4-methyl-5-(1H-indol-3-yl)thiazole (EMIT)

  • Materials:

    • 5-Bromo-2-ethyl-4-methylthiazole (Intermediate 1) (1.0 eq)

    • Indole-3-boronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

    • Triphenylphosphine (PPh3) (0.1 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • 1,4-Dioxane and Water (3:1 mixture) (solvent)

    • Schlenk flask

    • Magnetic stirrer

    • Reflux condenser

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a Schlenk flask, add 5-Bromo-2-ethyl-4-methylthiazole, indole-3-boronic acid, Pd(OAc)2, PPh3, and K2CO3.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Hypothetical Synthesis Data for EMIT

StepCompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
15-Bromo-2-ethyl-4-methylthiazoleC6H8BrNS206.1085>95
22-Ethyl-4-methyl-5-(1H-indol-3-yl)thiazole (EMIT)C14H14N2S242.3470>98

Table 2: Hypothetical Spectroscopic Data for EMIT

TechniqueData
¹H NMR δ (ppm): 1.35 (t, 3H), 3.00 (q, 2H), 2.50 (s, 3H), 7.10-7.25 (m, 2H), 7.40 (d, 1H), 7.60 (s, 1H), 7.95 (d, 1H), 8.10 (br s, 1H).
¹³C NMR δ (ppm): 14.5, 25.0, 16.0, 111.0, 112.5, 120.0, 121.5, 123.0, 125.0, 128.0, 136.0, 148.0, 155.0, 168.0.
Mass Spec (m/z) Calculated: 242.09; Found: 242.1 (M+)

Hypothetical Biological Activity and Signaling Pathway

Given the prevalence of indole and thiazole moieties in anticancer agents, we hypothesize that EMIT may exhibit cytotoxic activity by targeting key signaling pathways involved in cell proliferation and survival. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Proposed Signaling Pathway Diagram

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation EMIT EMIT EMIT->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by EMIT.

Experimental Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Start This compound Step1 Bromination (NBS, Acetonitrile) Start->Step1 Purification1 Column Chromatography Step1->Purification1 Intermediate 5-Bromo-2-ethyl-4-methylthiazole Step2 Suzuki Coupling (Indole-3-boronic acid, Pd(OAc)2, PPh3, K2CO3) Intermediate->Step2 Purification2 Column Chromatography Step2->Purification2 Product EMIT Purification1->Intermediate Purification2->Product

Caption: Workflow for the synthesis of EMIT from this compound.

Biological Evaluation Workflow

Biological_Evaluation_Workflow Start Synthesized EMIT Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-Akt, Akt, p-mTOR, mTOR) MTT_Assay->Western_Blot If active Conclusion Evaluation of Bioactivity Western_Blot->Conclusion

Caption: Proposed workflow for the in vitro biological evaluation of EMIT.

Conclusion

While this compound is not a conventional starting material for the synthesis of bioactive compounds, this document provides a feasible and detailed synthetic strategy to access novel thiazole derivatives with potential pharmacological activity. The proposed synthesis of EMIT, leveraging a bromination and subsequent Suzuki-Miyaura coupling, represents a robust approach to functionalizing the thiazole core. The outlined protocols and workflows provide a comprehensive guide for researchers interested in exploring the untapped potential of readily available thiazole-based starting materials in drug discovery. Further investigation into the biological activities of EMIT and other derivatives is warranted.

References

Application Notes and Protocols: 2-Ethyl-4-methylthiazole in the Development of Savory Flavors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole is a volatile heterocyclic compound that plays a significant role in the aroma profile of numerous cooked and processed foods. It is primarily associated with savory, roasted, nutty, and meaty flavor characteristics. This document provides detailed application notes and experimental protocols for the utilization and characterization of this compound in the context of savory flavor development. Its potent and multifaceted sensory profile makes it a valuable tool for researchers and developers in the food, flavor, and pharmaceutical industries.

Chemical Structure:

Sensory Properties and Applications

This compound is characterized by a complex aroma profile that can be described as nutty, roasted, cocoa-like, and meaty.[1][2] Its sensory impact is highly dependent on its concentration and the food matrix in which it is present.

Sensory Profile

The key sensory descriptors for this compound include:

  • Primary Notes: Nutty, Roasted, Meaty, Savory[1]

  • Secondary Notes: Cocoa, Coffee, Green, Earthy[3]

The perceived flavor can shift from a more green and nutty character at lower concentrations to a more roasted and meaty profile at higher levels.

Applications in Savory Flavors

Due to its potent savory and roasted notes, this compound is a key component in a variety of flavor systems. It is particularly effective in enhancing the authentic taste of cooked and processed foods. Common applications include:

  • Processed Meats: Imparts roasted and grilled notes to sausages, burgers, and other meat products.

  • Soups and Broths: Enhances the savory and meaty character of chicken, beef, and vegetable broths.

  • Snack Foods: Provides a roasted and nutty dimension to savory snacks like potato chips and crackers.

  • Seasoning Blends: Used as a key component in savory seasoning mixes for a wide range of applications.

  • Plant-Based Alternatives: Can contribute to a more authentic "meaty" flavor in plant-based meat analogs.

Quantitative Data

The effective use of this compound in flavor development requires a precise understanding of its concentration and the resulting sensory impact. The following table summarizes typical usage levels in various food applications.

Food ApplicationTypical Concentration (ppm)Predominant Sensory ContributionReference(s)
Bread20Cooked, Nutty[3]
Chocolate & Cocoa Flavors50 - 100Cocoa, Roasted[3]
Coffee Flavorsup to 200Roasted, Cocoa[3]
Malt Flavors~10Lifts malt character[3]
Tea Flavors (Black)~50Enhances roasted notes[3]
Tea Flavors (Green)~20Adds complexity[3]
Pistachio Flavors50Nutty, Roasted[3]

Note: These values are intended as a starting point for development. The optimal concentration will vary depending on the specific food matrix, other flavor components, and desired sensory profile.

Experimental Protocols

The following sections provide detailed protocols for the synthesis, analysis, and sensory evaluation of this compound.

Synthesis of this compound via Maillard Reaction (Model System)

The Maillard reaction is a primary pathway for the formation of this compound in cooked foods.[4][5] This protocol describes a model system for its laboratory synthesis.

Objective: To generate this compound through the reaction of a sulfur-containing amino acid and a reducing sugar.

Materials:

  • L-Cysteine

  • D-Glucose

  • Propylene glycol (food grade)

  • Phosphate buffer (pH 7.0)

  • Reaction vessel with a reflux condenser

  • Heating mantle with temperature control

  • Stir plate and stir bar

  • Nitrogen gas source

Procedure:

  • Reactant Preparation: Prepare a solution of L-cysteine (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in a propylene glycol and phosphate buffer mixture (e.g., 50:50 v/v).

  • Reaction Setup: Transfer the reactant solution to the reaction vessel. Place the vessel in the heating mantle on the stir plate and add a stir bar. Attach the reflux condenser.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to create an inert atmosphere, which can influence the reaction pathway.

  • Heating and Reaction: Heat the solution to a specific temperature (e.g., 120-140°C) with continuous stirring. The reaction time can vary from 30 minutes to several hours, depending on the desired product profile.

  • Cooling and Extraction: After the desired reaction time, cool the vessel to room temperature. The resulting mixture will contain a variety of Maillard reaction products, including this compound.

  • Analysis: The presence and concentration of this compound in the reaction mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 4.2.

Workflow for Maillard Reaction Synthesis:

Maillard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactant Solution (L-Cysteine, D-Glucose, Propylene Glycol, Buffer) Setup Set up Reaction Vessel with Reflux Condenser Reactants->Setup Inert Purge with Nitrogen Setup->Inert Heat Heat and Stir (120-140°C) Inert->Heat Cool Cool to Room Temperature Heat->Cool Extract Extract Volatiles Cool->Extract GCMS Analyze by GC-MS Extract->GCMS

Maillard Reaction Workflow for this compound Synthesis.
Quantitative Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of this compound in a savory food matrix, such as a soup base.

Objective: To accurately determine the concentration of this compound in a complex food sample.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace autosampler (optional, for volatile analysis)

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction solvents (e.g., dichloromethane)

  • Capillary GC column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)

  • This compound analytical standard

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

  • Sample vials

Procedure:

  • Sample Preparation (SPME):

    • Homogenize the savory food sample.

    • Place a known amount of the homogenized sample (e.g., 5 g) into a headspace vial.

    • Add a known concentration of the internal standard.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

    • GC Separation: Use a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification. Key ions for this compound (m/z) can be found in spectral libraries.

  • Quantification:

    • Create a calibration curve using known concentrations of the this compound analytical standard with the internal standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Homogenize Homogenize Food Sample Aliquot Aliquot Sample and Add Internal Standard Homogenize->Aliquot SPME SPME Headspace Extraction Aliquot->SPME Inject Inject into GC-MS SPME->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan and SIM) Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

Workflow for the Quantitative Analysis of this compound.
Descriptive Sensory Analysis Protocol for Savory Flavors

This protocol outlines a method for the sensory evaluation of a savory product containing this compound using a trained descriptive panel.[6][7][8]

Objective: To qualitatively and quantitatively describe the sensory attributes of a savory product and determine the contribution of this compound.

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

  • Conduct training sessions to familiarize panelists with the sensory attributes of savory products and the specific characteristics of this compound.

  • Develop a lexicon of descriptive terms for savory flavors (e.g., "roasted," "nutty," "brothy," "umami," "meaty").

  • Use reference standards to anchor the intensity ratings for each attribute on a defined scale (e.g., a 15-point universal scale).

Procedure:

  • Sample Preparation: Prepare samples with varying concentrations of this compound in a neutral savory base (e.g., a simple vegetable broth). Also, prepare a control sample without the added flavorant.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (individual booths with controlled lighting and temperature).

    • Samples should be coded with random three-digit numbers and presented in a balanced, randomized order.

    • Panelists will evaluate the aroma and flavor of each sample and rate the intensity of each attribute from the developed lexicon on the agreed-upon scale.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in sensory attributes between the samples.

    • Visualize the results using spider web plots or other graphical representations to compare the sensory profiles.

Logical Flow for Descriptive Sensory Analysis:

Sensory_Analysis_Flow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panel Panelist Selection and Training Lexicon Lexicon Development and Reference Standards Panel->Lexicon SamplePrep Sample Preparation and Coding Lexicon->SamplePrep Tasting Sensory Evaluation in Controlled Environment SamplePrep->Tasting DataCollection Data Collection Tasting->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Visualization Data Visualization Stats->Visualization Umami_Signaling_Pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response Ligand Umami Ligand (e.g., Glutamate) Receptor T1R1/T1R3 Receptor Ligand->Receptor binds G_Protein G-protein (Gustducin) Activation Receptor->G_Protein activates PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC activates IP3 IP3 Production PLC->IP3 produces Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 activates Depolarization Cell Depolarization TRPM5->Depolarization causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter leads to

References

Application Notes and Protocols for the Sensory Evaluation of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the sensory evaluation of 2-Ethyl-4-methylthiazole, a key aroma compound known for its characteristic nutty, roasted, and cocoa-like notes.[1][2] This document outlines procedures for determining sensory thresholds, conducting descriptive analysis, and understanding the underlying signaling pathway of this versatile flavor and fragrance ingredient.

Sensory Profile of this compound

This compound is a heterocyclic compound widely used in the food and fragrance industry to impart specific sensory characteristics.[3][4] Its organoleptic properties are multifaceted, with the primary descriptors being:

  • Nutty: A dominant characteristic, often described as roasted nuts or pistachio-like.[5]

  • Cocoa: Possesses a distinct cocoa or chocolate-like aroma.[1]

  • Roasted: Contributes a general roasted and savory scent.[2][3]

  • Green: Can exhibit subtle green nuances.[5]

  • Meaty: In certain applications, it can provide savory and meaty notes.[2]

Quantitative Sensory Data

While this compound is recognized for its low detection threshold, specific quantitative data for its odor and taste thresholds in various matrices are not extensively reported in publicly available literature.[2] The data that is available often comes from specific applications and may not represent standardized threshold values. The following table summarizes typical usage levels in various food products, which can serve as a starting point for sensory evaluation.

Table 1: Typical Usage Levels of this compound in Food Products

Food ProductTypical Usage Level (ppm)Predominant Sensory Contribution
Bread20Cooked, Roasted
Chocolate & Cocoa50 - 100Cocoa enhancement
CoffeeUp to 200Roasted, Cocoa
Malt-based beverages10Lifts malt flavor
Black Tea50Enhances tea aroma
Green Tea20Enhances tea aroma
Red Tea (Oolong)30Enhances tea aroma
Pistachio Flavors50Nutty, authentic pistachio

Source: Perfumer & Flavorist[1]

It is highly recommended that researchers determine the specific detection and recognition thresholds of this compound in their specific product matrix using the standardized protocols outlined below.

Experimental Protocols for Sensory Evaluation

Determination of Sensory Thresholds (Based on ASTM E679-19)

This protocol describes the determination of both the detection threshold (awareness of a stimulus) and the recognition threshold (identification of the stimulus) using a forced-choice ascending concentration series method.

Objective: To determine the lowest concentration at which this compound can be detected and recognized in a specific matrix (e.g., water, oil, or a model food system).

Materials:

  • High-purity this compound (≥98%)

  • Odor-free and taste-free matrix (e.g., deionized, filtered water; deodorized vegetable oil)

  • Glass vials with PTFE-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15-20 trained assessors

Procedure:

  • Panelist Training:

    • Familiarize panelists with the aroma profile of this compound using a suprathreshold concentration.

    • Train panelists on the 3-Alternative Forced Choice (3-AFC) method, where they are presented with three samples, one of which contains the stimulus, and are asked to identify the different sample.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if it is not directly soluble in the test matrix.

    • Create a series of dilutions in the test matrix, starting from a sub-threshold concentration and increasing in geometric steps (e.g., a factor of 2 or 3). The concentration range should be determined based on preliminary testing.

    • For each concentration step, prepare three samples: one with the this compound and two blanks (matrix only).

  • Sensory Evaluation:

    • Present the samples to the panelists in an ascending concentration order.

    • At each concentration level, panelists are asked to identify the "odd" sample in the 3-AFC test.

    • After identifying a sample, panelists are asked if they can recognize or describe the aroma/taste.

    • A rest period with water and unsalted crackers should be provided between concentration sets to prevent sensory fatigue.

  • Data Analysis:

    • The individual threshold is the concentration at which a panelist correctly identifies the stimulus and continues to do so at higher concentrations.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Descriptive Analysis: Quantitative Descriptive Analysis (QDA)

This protocol outlines the development of a detailed sensory profile of this compound.

Objective: To qualitatively and quantitatively describe the sensory attributes of this compound.

Materials:

  • Samples of this compound at a defined, suprathreshold concentration in a relevant matrix.

  • Reference standards for various nutty, roasted, and cocoa aromas.

  • A trained descriptive analysis panel (8-12 members).

  • Sensory evaluation software or line scales for data collection.

Procedure:

  • Lexicon Development:

    • In a group session, the panel leader presents the sample of this compound to the panelists.

    • Panelists individually generate descriptive terms for the aroma and flavor.

    • The panel leader facilitates a discussion to reach a consensus on the most relevant attributes and their definitions. Reference standards are used to anchor the terms.

  • Panelist Training and Calibration:

    • Panelists are trained to use a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) to rate the intensity of each attribute.

    • Reference materials representing different intensities of the key attributes are presented to calibrate the panelists.

  • Formal Evaluation:

    • Samples are presented to the panelists in individual sensory booths under controlled conditions (lighting, temperature).

    • Panelists independently rate the intensity of each attribute on the line scale.

    • Samples should be presented in a randomized and balanced order, and replications should be performed.

  • Data Analysis:

    • The data from the line scales are converted to numerical values.

    • Statistical analysis (e.g., ANOVA, PCA) is performed to determine significant differences in attributes and to visualize the sensory profile.

    • The results are often presented as a "spider web" or "radar" plot, providing a visual representation of the sensory profile of this compound.

Visualization of Methodologies and Pathways

Experimental Workflow for Sensory Threshold Determination

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Ascending Concentration Series stock->dilutions afc_sets Prepare 3-AFC Sample Sets (1 spiked, 2 blanks) dilutions->afc_sets present Present Samples to Panelists (Ascending Order) afc_sets->present identify Panelists Identify 'Odd' Sample (3-AFC) present->identify recognize Panelists Describe Aroma/Taste identify->recognize individual_t Determine Individual Thresholds recognize->individual_t group_t Calculate Group Threshold (Geometric Mean) individual_t->group_t G odorant This compound or_node Olfactory Receptor (GPCR) odorant->or_node Binds g_protein Gαolf or_node->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC cng CNG Channel camp->cng Opens ca_na Ca²⁺/Na⁺ Influx cng->ca_na depolarization Depolarization ca_na->depolarization signal Signal to Brain depolarization->signal

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-4-methylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Ethyl-4-methylthiazole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch synthesis of this compound, a common route for its preparation.

Diagram of the Hantzsch Thiazole Synthesis for this compound:

Hantzsch_Synthesis Thiopropionamide Thiopropionamide Intermediate Thioether Intermediate Thiopropionamide->Intermediate + Haloketone 1-Chloro-2-butanone Haloketone->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: General reaction pathway for the Hantzsch synthesis of this compound.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?

Answer: Low or no yield in the Hantzsch thiazole synthesis can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

CauseRecommended Action
Poor Quality of Starting Materials Ensure the purity of thiopropionamide and 1-chloro-2-butanone. Impurities can lead to side reactions. It is advisable to use freshly distilled 1-chloro-2-butanone.
Incorrect Reaction Temperature The reaction is often exothermic.[1] Maintain the recommended temperature range. Overheating can lead to decomposition and side product formation. A gentle reflux is often optimal.
Inappropriate Solvent The choice of solvent is crucial. Ethanol or a similar protic solvent is commonly used. Ensure the solvent is dry if required by the specific protocol.
Incorrect Stoichiometry A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone. Verify the molar ratios of your reactants.
Inefficient Cyclization/Dehydration The final steps of the reaction, cyclization and dehydration, can be slow. Ensure sufficient reaction time. In some cases, a mild acid or base catalyst can promote these steps.
Problem 2: Formation of Significant Side Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. How can I minimize side product formation?

Answer: Side product formation is a common challenge. The most prevalent issue is the formation of regioisomers, especially when using substituted thioamides under certain conditions.

Troubleshooting Workflow for Impurity Formation:

Impurity_Troubleshooting Start Impure Product Observed Check_pH Check Reaction pH Start->Check_pH Acidic_Cond Acidic Conditions? Check_pH->Acidic_Cond Neutralize Run in Neutral Solvent (e.g., Ethanol) Acidic_Cond->Neutralize Yes Check_Temp Check Reaction Temperature Acidic_Cond->Check_Temp No Neutralize->Check_Temp Overheating Overheating? Check_Temp->Overheating Lower_Temp Lower Reaction Temperature Overheating->Lower_Temp Yes Check_Reagents Check Reagent Purity Overheating->Check_Reagents No Lower_Temp->Check_Reagents Impure_Reagents Impure Starting Materials? Check_Reagents->Impure_Reagents Purify_Reagents Purify/Use Fresh Reagents Impure_Reagents->Purify_Reagents Yes End Improved Purity Impure_Reagents->End No Purify_Reagents->End

Caption: A logical workflow to troubleshoot impurity formation during synthesis.

Key Side Products and Mitigation:

  • Regioisomer Formation: The Hantzsch synthesis can sometimes yield isomeric thiazoles. Running the reaction under neutral conditions, for instance in ethanol, can favor the desired 2,4-disubstituted product. Acidic conditions have been shown to alter the regioselectivity of the reaction.

  • Over-alkylation: The nitrogen atom in the thiazole ring can sometimes be alkylated by the α-haloketone. Using a slight excess of the thioamide can help to minimize this.

  • Decomposition Products: As mentioned, excessive heat can lead to the decomposition of reactants and products. Careful temperature control is essential.

Problem 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods and how can I troubleshoot them?

Answer: The purification of this compound can be challenging due to its physical properties and potential impurities.

Purification Methods and Troubleshooting:

MethodTroubleshooting Tips
Distillation Problem: Co-distillation with impurities. Solution: Use fractional distillation with a column of appropriate length and packing. Distilling under reduced pressure can also help to separate compounds with close boiling points and prevent decomposition at high temperatures.
Column Chromatography Problem: Poor separation. Solution: Experiment with different solvent systems (e.g., hexane/ethyl acetate mixtures) to find the optimal mobile phase for separation on silica gel.
Recrystallization Problem: Oiling out or low recovery. Solution: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization is an option. For "oiling out," try using a different solvent system or a slower cooling rate. To improve recovery, use a minimal amount of hot solvent and cool the solution thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the Hantzsch synthesis of this compound?

Experimental Protocol (Adapted):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiopropionamide (1.1 equivalents) in a suitable solvent such as ethanol.

  • Slowly add 1-chloro-2-butanone (1.0 equivalent) to the solution. The reaction may be exothermic, so cooling might be necessary.

  • After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Q2: What are some typical yields for Hantzsch thiazole syntheses?

A2: Yields can vary significantly based on the specific substrates and reaction conditions. For related one-pot syntheses of thiazole derivatives, yields have been reported to be significantly improved from as low as 11% in traditional two-step methods to over 70%.[3] For the synthesis of 2,4-dimethylthiazole, a yield of 41-45% has been reported.[1]

Q3: Are there any "greener" or more efficient methods for this synthesis?

A3: Yes, modern variations of the Hantzsch synthesis focus on improving efficiency and reducing environmental impact. One-pot procedures are a significant improvement as they reduce workup steps and solvent usage.[3] Additionally, the use of catalysts and alternative energy sources like microwave irradiation can lead to shorter reaction times and higher yields.

Table of Reaction Conditions for Related Thiazole Syntheses:

ProductReactantsSolventTemperatureYieldReference
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl acetoacetate, NBS, ThioureaWater/THF80 °C72%[3]
2,4-DimethylthiazoleAcetamide, P₂S₅, ChloroacetoneBenzeneReflux41-45%[1]
2-Methyl-4-phenyl-thiazoleThioacetamide, BromoacetophenoneDMF60 °C99%[2]

This table provides a reference for typical reaction parameters that can be adapted for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Ethyl-4-methylthiazole. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: Given that this compound is a liquid at room temperature with a relatively high boiling point, the two most effective and commonly used purification techniques are:

  • Fractional Distillation under Reduced Pressure: This is the preferred method for purifying moderate to large quantities of the compound, especially for removing impurities with different boiling points.

  • Column Chromatography: This technique is ideal for removing non-volatile impurities, highly polar or non-polar contaminants, and for purifying smaller quantities of the material where high purity is essential.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically originate from the starting materials and side-reactions of the synthesis process. The most common synthesis route for this and similar thiazoles is the Hantzsch thiazole synthesis. For this compound, this would likely involve the reaction of 1-halobutan-2-one (e.g., 1-chlorobutan-2-one) and thioacetamide. Therefore, potential impurities include:

  • Unreacted 1-halobutan-2-one

  • Unreacted thioacetamide

  • Side-products from the self-condensation of 1-halobutan-2-one

  • Polymeric materials derived from thioacetamide

  • Other isomeric thiazoles formed through side reactions

Q3: My purified this compound has a persistent off-odor. What could be the cause?

A3: Off-odors in purified this compound are often due to trace amounts of sulfur-containing impurities that are not effectively removed by a single purification method. These could be residual thioacetamide or volatile byproducts from its decomposition. A second purification step, such as passing the distilled material through a short plug of silica gel or activated carbon, can help remove these odorous impurities.

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is generally not recommended unless you are confident that the impurities have boiling points that are significantly different (greater than 25-30 °C) from this compound. For removing closely boiling impurities or for achieving high purity (>99%), fractional distillation is necessary to provide the required separation efficiency.

Data Presentation: Physical Properties

A summary of the key physical properties of this compound is provided in the table below. This data is essential for planning and executing purification procedures.

PropertyValueSource
Molecular Formula C₆H₉NS--INVALID-LINK--
Molecular Weight 127.21 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 161-162 °C at 760 mmHg--INVALID-LINK--
Density 1.026 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.505--INVALID-LINK--
Solubility Slightly soluble in water; soluble in alcohol and fats.--INVALID-LINK--

Experimental Protocols

Fractional Distillation under Reduced Pressure

This protocol is designed for the purification of this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Slowly apply vacuum to the system, monitoring the pressure with the gauge. A pressure of 10-20 mmHg is a good starting point.

  • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.

  • The temperature should then rise and stabilize at the boiling point of this compound at the applied pressure. Collect the main fraction in a clean receiving flask.

  • Once the majority of the product has distilled, or if the temperature begins to rise again, stop the distillation.

  • Allow the apparatus to cool completely before releasing the vacuum.

Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Bumping or Unstable Boiling - Ineffective boiling chips or stirring.- Vacuum is too high for the heating temperature.- Use fresh boiling chips or a magnetic stirrer.- Gradually increase the heat or slightly decrease the vacuum.
Poor Separation (Product in Forerun or Tailings) - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient packed column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Product Decomposition (Darkening of Distillate) - Distillation temperature is too high.- Use a lower pressure (higher vacuum) to reduce the boiling point.
No Distillate at Expected Temperature - Leak in the system.- Thermometer bulb is incorrectly placed.- Check all joints for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) - Incorrect eluent polarity.- Column was overloaded.- Optimize the eluent system using TLC.- Use a larger column or less crude material.
Streaking of the Compound on TLC/Column - Compound is too polar for the eluent.- Compound is acidic or basic.- Gradually increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Compound Does Not Elute from the Column - Eluent is not polar enough.- Increase the polarity of the eluent. A gradient elution may be necessary.
Cracked or Channeled Silica Gel Bed - Improper packing of the column.- Repack the column carefully, ensuring the silica gel is evenly settled.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound distillation Fractional Distillation (Reduced Pressure) crude->distillation Primary Method purity_check1 Purity Check (GC/NMR) distillation->purity_check1 chromatography Column Chromatography purity_check2 Purity Check (GC/NMR) chromatography->purity_check2 purity_check1->chromatography Purity < 99% pure_product Pure this compound purity_check1->pure_product Purity > 99% purity_check2->pure_product Purity > 99% further_purification Consider Further Purification purity_check2->further_purification Purity < 99%

Caption: Decision workflow for the purification of this compound.

DistillationTroubleshooting Troubleshooting Fractional Distillation start Distillation Issue issue1 Poor Separation Product contaminated start->issue1 Symptom issue2 Bumping/Unstable Boiling Irregular pressure start->issue2 Symptom issue3 Product Decomposition Dark color start->issue3 Symptom solution1 Decrease distillation rate Use more efficient column issue1->solution1 Solution solution2 Check vacuum seals Use fresh boiling chips/stirrer issue2->solution2 Solution solution3 Increase vacuum (lower pressure) Reduce heating mantle temperature issue3->solution3 Solution

Caption: Troubleshooting guide for common fractional distillation issues.

stability of 2-Ethyl-4-methylthiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-4-methylthiazole

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Unexpected peak in chromatogram after short-term storage. Contamination or initial degradation.Verify the purity of the initial material. Ensure the storage container is inert and properly sealed. Analyze a freshly opened sample as a control.
Noticeable change in aroma (loss of nutty/meaty notes). Degradation of the compound due to improper storage (e.g., exposure to air, light, or high temperatures).Review storage conditions. Store in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (see FAQ).
Discoloration of the solution (e.g., turning yellow or brown). Oxidative or light-induced degradation. Thiazole compounds can be susceptible to photolytic degradation.Protect solutions from light by using amber glassware or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light. Prepare solutions fresh when possible.
Inconsistent results in bioassays or chemical reactions. Degradation of this compound in the experimental medium (e.g., acidic or basic buffers).Assess the stability of the compound in your specific experimental buffer and temperature. Consider performing a time-course study to monitor its concentration.
Precipitate formation in aqueous solutions. Low aqueous solubility of this compound.Prepare stock solutions in an appropriate organic solvent (e.g., ethanol) before diluting in aqueous media. Ensure the final concentration does not exceed its solubility limit.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2] Refrigeration (2-8°C) is recommended. For solutions, use amber vials to protect from light.

Q2: Is this compound stable in acidic or basic aqueous solutions?

A2: Thiazoles can be susceptible to degradation under strongly acidic or basic conditions, which can lead to hydrolysis of the thiazole ring. The rate of degradation is dependent on pH and temperature. It is advisable to conduct preliminary stability studies in your specific buffer system if the experiment is to be conducted over an extended period. The formation of thiazoles via the Maillard reaction is known to be pH-dependent, suggesting that pH can influence their stability.[3][4][5]

Q3: How sensitive is this compound to light?

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways include:

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Hydrolysis: Under strong acidic or basic conditions, the thiazole ring may undergo cleavage.

  • Photodegradation: Exposure to UV light may lead to ring fragmentation.[6]

  • Thermal Degradation: At very high temperatures, thermal decomposition can occur. Thiazoles are known to be formed at elevated temperatures during food processing.[7][8]

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique.[9] This method can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity and degradation over time. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile degradation products.

Illustrative Stability Data

The following tables provide hypothetical quantitative data to illustrate the potential stability of this compound under forced degradation conditions. This data is for illustrative purposes only and is based on general knowledge of thiazole chemistry, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical Degradation of this compound under Different pH Conditions

pHTemperature (°C)Duration (hours)% Degradation (Illustrative)
2.0 (0.01 N HCl)6024~15%
7.0 (Water)6024< 5%
12.0 (0.01 N NaOH)6024~20%

Table 2: Hypothetical Degradation under Oxidative, Thermal, and Photolytic Stress

ConditionDuration% Degradation (Illustrative)
3% H₂O₂ at 25°C24 hours~25%
80°C in solid state48 hours~10%
UV Light (254 nm)12 hours~30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a UV lamp (254 nm) for a defined period (e.g., 12 hours). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the analytical method.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Proposed Stability-Indicating HPLC Method

This protocol describes a hypothetical HPLC method for the analysis of this compound and its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Experiment Yields Unexpected Results check_purity Verify Purity of Starting Material start->check_purity check_storage Review Storage Conditions (Temp, Light, Atmosphere) check_purity->check_storage Pure impure Source New, High-Purity Batch check_purity->impure Impure check_solution_stability Assess Stability in Experimental Medium check_storage->check_solution_stability Proper improper_storage Optimize Storage: - Amber vials - Inert gas - Refrigerate check_storage->improper_storage Improper unstable_medium Modify Protocol: - Prepare solutions fresh - Adjust pH/buffer - Reduce experiment time check_solution_stability->unstable_medium Unstable end Problem Resolved check_solution_stability->end Stable impure->end improper_storage->end unstable_medium->end

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, 25°C) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photolytic Stress (UV Light) prep_stock->photo prep_samples Neutralize and Dilute Samples to Working Concentration acid->prep_samples base->prep_samples oxidation->prep_samples thermal->prep_samples photo->prep_samples analyze Analyze via Stability-Indicating HPLC-UV Method prep_samples->analyze evaluate Evaluate Data: - Quantify degradation - Identify degradants - Determine pathways analyze->evaluate

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Synthesis of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Ethyl-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2] This method involves the reaction of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound, this typically involves the reaction of a 3-halopentan-2-one (e.g., 3-bromo-2-pentanone or 3-chloro-2-pentanone) with thioacetamide.

Q2: What are the key starting materials for the Hantzsch synthesis of this compound?

A2: The primary starting materials are:

  • Thioacetamide (CH₃CSNH₂): This provides the sulfur and nitrogen atoms for the thiazole ring, as well as the ethyl group at the 2-position.

  • 1-chloro-2-butanone (CH₃CH₂COCH₂Cl) or 1-bromo-2-butanone (CH₃CH₂COCH₂Br): This α-haloketone provides the carbon backbone for the thiazole ring, including the methyl group at the 4-position.

Q3: What are the typical reaction conditions for this synthesis?

A3: Hantzsch thiazole synthesis is often carried out by heating the reactants in a suitable solvent. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[2] The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent.[3] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.

Q5: What are some common side reactions that can occur?

A5: Under acidic conditions, there is a possibility of forming isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles. The stability of the reactants and intermediates can also influence the occurrence of side reactions.[4]

Troubleshooting Guide

Low yields are a common issue in organic synthesis. This guide provides a systematic approach to troubleshooting and optimizing the yield of your this compound synthesis.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor quality of starting materials Ensure the purity of the α-haloketone and thioacetamide. Impurities can lead to unwanted side reactions.[5] 2-aminothiophenols, for instance, are susceptible to oxidation.[3]
Incorrect stoichiometry Verify the molar ratios of your reactants. A 1:1 molar ratio of the α-haloketone and thioacetamide is typically used.
Suboptimal reaction temperature The Hantzsch synthesis often requires heating.[4] If the reaction is performed at room temperature, consider increasing the temperature to the reflux point of the solvent.
Insufficient reaction time Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require several hours of refluxing.[5]
Inappropriate solvent The choice of solvent is crucial for reaction rate and yield.[5] Ethanol, methanol, and mixtures of ethanol/water are commonly used.[2] A solvent screen with small-scale reactions can help identify the optimal solvent for your specific substrates.
Issue 2: Presence of Multiple Products (Low Purity)
Possible Cause Suggested Solution
Formation of isomeric byproducts The formation of 2-imino-2,3-dihydrothiazoles can occur, especially under acidic conditions.[4] Careful control of pH can help minimize this.
Degradation of reactants or product Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation. Optimize these parameters to find a balance between reaction rate and stability.
Incomplete reaction The presence of starting materials in the final product indicates an incomplete reaction. Refer to the solutions for "Low or No Product Formation."
Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can be adjusted to optimize the yield of this compound.

Parameter Condition A (Low Yield) Condition B (Moderate Yield) Condition C (Optimized Yield) Reference/Rationale
Temperature Room Temperature50 °CReflux (e.g., ~78 °C for ethanol)Hantzsch synthesis often requires heat to proceed efficiently.[4]
Solvent Dichloromethane (DCM)AcetonitrileEthanol or Ethanol/Water (1:1)Polar protic solvents like ethanol often give higher yields.[2]
Reaction Time 1 hour4 hoursMonitored to completion by TLC (e.g., 6-8 hours)Ensuring the reaction goes to completion is critical for maximizing yield.[5]
Catalyst NoneAcetic Acid (catalytic amount)Silica Supported Tungstosilisic AcidThe use of a reusable solid acid catalyst can improve yields and facilitate purification.[2]

Experimental Protocols

Key Experiment: Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Thioacetamide

  • 1-chloro-2-butanone (or 1-bromo-2-butanone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add 1-chloro-2-butanone (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

experimental_workflow start Start reactants 1. Combine Thioacetamide and 1-chloro-2-butanone in Ethanol start->reactants reflux 2. Heat to Reflux (4-6 hours) reactants->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Cool and Neutralize with NaHCO3 monitor->workup Reaction Complete extraction 5. Extract with Dichloromethane workup->extraction purification 6. Dry, Concentrate, and Purify extraction->purification product This compound purification->product

Caption: Workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup impure_reactants Use Purified Starting Materials check_reactants->impure_reactants Impurities Detected optimize_temp Optimize Temperature (Increase if necessary) check_conditions->optimize_temp Suboptimal Temp optimize_time Increase Reaction Time (Monitor by TLC) check_conditions->optimize_time Incomplete Reaction optimize_solvent Screen Different Solvents check_conditions->optimize_solvent Poor Solubility/Reactivity check_extraction Ensure Efficient Extraction check_workup->check_extraction Losses During Extraction improve_purification Optimize Purification Method check_workup->improve_purification Losses During Purification

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Degradation Pathways of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of 2-Ethyl-4-methylthiazole degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of analogous thiazole-containing compounds, the primary degradation pathways for this compound include:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions, which may lead to ring cleavage.

  • Oxidation: The sulfur atom in the thiazole ring is a primary site for oxidation, potentially forming sulfoxides or sulfones. A novel metabolic pathway observed in a similar thiazole derivative involves initial sulfur oxidation, followed by epoxidation of the C4-C5 bond of the thiazole ring, leading to ring opening.[1]

  • Photodegradation: Aromatic heterocyclic compounds like this compound can degrade upon exposure to light. One identified mechanism for a related thiazole involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges to the final degradation product.[2]

Q2: How can I monitor the degradation of this compound in my experiments?

A2: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for identifying volatile degradation products.

Q3: What are some common issues when analyzing this compound and its degradation products by GC-MS?

A3: Common issues include peak tailing for the parent compound and its more polar degradation products, thermal degradation in the injector port leading to artifact peaks, and poor resolution between structurally similar degradation products.

Q4: How can I minimize the degradation of this compound stock solutions?

A4: To minimize degradation, stock solutions should be prepared fresh in a suitable solvent (e.g., acetonitrile or ethanol), protected from light, and stored at low temperatures (e.g., -20°C). For aqueous solutions, the pH should be controlled, as thiazoles can be more susceptible to hydrolysis under alkaline conditions.

Troubleshooting Guides

HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Poor peak shape (tailing) for this compound or its degradation products Interaction of the basic nitrogen in the thiazole ring with acidic silanols on the HPLC column packing.Use a base-deactivated column. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH.
Appearance of extraneous peaks not related to degradation Contaminated mobile phase or sample solvent. Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash program on the autosampler. Inject a blank solvent to check for system contamination.
Inconsistent retention times Fluctuations in mobile phase composition or column temperature. Column degradation.Ensure proper mobile phase mixing and use a column thermostat. Use a guard column and replace the analytical column if performance degrades.
Poor resolution between degradation products Suboptimal mobile phase composition or gradient.Optimize the organic modifier content and gradient slope. Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl).
GC-MS Analysis
Symptom Possible Cause Troubleshooting Steps
Degradation of this compound in the injector Injector temperature is too high. Active sites in the injector liner.Lower the injector temperature in increments. Use a deactivated liner (e.g., silylated).
Ghost peaks in the chromatogram Contamination of the injector, column, or carrier gas.Bake out the column and injector. Check for leaks in the gas lines and ensure high-purity carrier gas. Run a blank analysis after leaving the GC at a low temperature for an extended period to perform a condensation test.[3]
Poor sensitivity for degradation products Degradation products may be too polar or non-volatile for GC analysis.Consider derivatization to increase volatility and thermal stability. Use an alternative analytical technique such as LC-MS.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of this compound under various stress conditions.

1. Hydrolytic Degradation:

  • Procedure: Prepare solutions of this compound (e.g., 100 µg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by HPLC.

2. Oxidative Degradation:

  • Procedure: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature, protected from light.

  • Analyze aliquots at various time intervals by HPLC.

3. Photodegradation:

  • Procedure: Expose a solution of this compound (in a photochemically transparent solvent like acetonitrile or water) to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Wrap a control sample in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples at different time points.

Data Presentation

The following tables present hypothetical quantitative data for the degradation of this compound under various forced degradation conditions. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hydrolytic Degradation of this compound at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)
0100100100
298.599.895.2
497.199.590.8
894.399.182.3
2485.697.565.4

Table 2: Oxidative and Photodegradation of this compound

ConditionTime (hours)% Remaining
3% H₂O₂ (Room Temp)0100
492.1
885.7
2470.3
Photostability Chamber0100
488.9
879.5
2461.2

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation emt This compound ring_cleavage Thiazole Ring Cleavage Products emt->ring_cleavage Alkaline Conditions sulfoxide Sulfoxide Derivative emt->sulfoxide Mild Oxidation (e.g., H₂O₂) ring_opening Ring-Opened Aldehyde (via Epoxidation) emt->ring_opening Metabolic Oxidation (e.g., P450) endoperoxide Endoperoxide Intermediate emt->endoperoxide Singlet Oxygen ([4+2] Cycloaddition) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation rearranged_product Rearranged Product endoperoxide->rearranged_product Rearrangement Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Hydrolysis, Oxidation, Photolysis) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC or GC-MS Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Products (e.g., using LC-MS/MS) analysis->pathway elucidation Elucidate Degradation Pathways data->elucidation pathway->elucidation end End: Stability Profile elucidation->end

References

Technical Support Center: Synthesis of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-methylthiazole. The content is structured to directly address specific issues that may be encountered during experimentation, with a focus on byproduct formation in the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this typically involves the reaction of propanethioamide with chloroacetone.

Q2: What are the typical starting materials and general reaction conditions?

A2: The synthesis generally involves reacting propanethioamide and chloroacetone, often in a solvent like ethanol or a similar protic solvent. The reaction is usually heated to reflux to ensure it proceeds to completion. An acidic or basic catalyst may sometimes be employed to improve reaction rates and yields.

Q3: What are the potential byproducts in the synthesis of this compound?

A3: Several byproducts can form during the Hantzsch synthesis of this compound. These can include unreacted starting materials, isomeric thiazole structures, and products from side reactions. Common potential byproducts are detailed in the troubleshooting guide below.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product and any byproducts.

Troubleshooting Guide: Byproduct Formation

This guide addresses the common issue of byproduct formation during the synthesis of this compound via the Hantzsch reaction.

Problem StatementPotential Cause(s)Recommended Solution(s)
Low yield of this compound with significant amounts of unreacted starting materials. 1. Insufficient reaction time or temperature: The reaction may not have reached completion. 2. Improper stoichiometry: An incorrect ratio of propanethioamide to chloroacetone can lead to one reactant being in excess. 3. Poor quality of starting materials: Impurities in the reactants can inhibit the reaction.1. Optimize reaction conditions: Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider a modest increase in temperature, ensuring it does not lead to decomposition. 2. Adjust stoichiometry: A slight excess of the more stable and less expensive reactant, typically the thioamide, can help drive the reaction to completion. 3. Ensure reactant purity: Purify starting materials if necessary. Chloroacetone can be distilled before use.
Presence of an isomeric byproduct, 2,4-Dimethyl-5-ethylthiazole. Alternative cyclization pathway: While less common, the starting materials could potentially react in a different orientation.This is generally a minor byproduct in this specific synthesis. Purification by fractional distillation or column chromatography should effectively separate the desired product from this isomer.
Formation of 2,4-Dimethylthiazole. Contamination with thioacetamide: If the propanethioamide starting material is contaminated with thioacetamide, the formation of 2,4-dimethylthiazole will occur.Use high-purity propanethioamide. Analyze the starting material by GC-MS or NMR to check for impurities before use.
Formation of a higher molecular weight byproduct, potentially a bis-thiazole derivative. Side reaction of the intermediate: An intermediate in the reaction pathway may react with another molecule of chloroacetone or a thiazole product.Control stoichiometry: Use a slight excess of the thioamide to ensure all the chloroacetone is consumed in the primary reaction pathway. Slow addition: Add the chloroacetone dropwise to the reaction mixture containing the thioamide to maintain a low concentration of the halo-ketone and minimize side reactions.
Formation of 2-Ethyl-4-methyl-oxazole. Presence of propanamide: If the propanethioamide contains significant amounts of the corresponding amide (propanamide), the oxazole can form as a byproduct through a similar reaction mechanism.[1]Use high-purity propanethioamide with minimal amide content. The thioamide can be synthesized from the corresponding amide using Lawesson's reagent to ensure high purity.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hantzsch Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Propanethioamide

  • Chloroacetone

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base for workup)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propanethioamide (1.0 equivalent) in ethanol.

  • Slowly add chloroacetone (1.0 to 1.1 equivalents) to the solution. The reaction is often exothermic, so controlled addition is recommended.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

The following table provides hypothetical quantitative data to illustrate the effect of reaction conditions on product yield and byproduct formation. This data is for illustrative purposes and actual results may vary.

ParameterCondition ACondition BCondition C
Temperature 60 °C80 °C (Reflux)100 °C
Reaction Time 4 hours4 hours2 hours
Stoichiometry (Thioamide:Haloketone) 1:11.1:11:1
Yield of this compound (%) 658570
Byproduct A (Unreacted starting material) (%) 20510
Byproduct B (Isomer) (%) <1<12
Byproduct C (Bis-thiazole) (%) 528
Byproduct D (Oxazole) (%) 215

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Byproduct Formation Detected check_purity Analyze Starting Material Purity (GC-MS, NMR) start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If impurities are present optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions If starting materials are pure optimize_stoichiometry->optimize_conditions purification Purify Product (Distillation, Chromatography) optimize_conditions->purification end Pure Product Obtained purification->end

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis of this compound.

Reaction Pathway: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis propanethioamide Propanethioamide intermediate Thioester Intermediate propanethioamide->intermediate chloroacetone Chloroacetone chloroacetone->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product

Caption: The main reaction pathway for the Hantzsch synthesis of this compound.

Signaling Pathway of Potential Byproduct Formation

Byproduct_Formation reactants Propanethioamide + Chloroacetone main_product This compound reactants->main_product side_reaction_1 Isomerization reactants->side_reaction_1 side_reaction_2 Reaction with Amide Impurity reactants->side_reaction_2 side_reaction_3 Over-alkylation main_product->side_reaction_3 isomer_product Isomeric Thiazole side_reaction_1->isomer_product oxazole_product Oxazole Byproduct side_reaction_2->oxazole_product bis_thiazole_product Bis-thiazole Byproduct side_reaction_3->bis_thiazole_product

Caption: Potential side reaction pathways leading to byproduct formation during the synthesis.

References

Technical Support Center: Hantzsch Thiazole Synthesis of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the Hantzsch thiazole synthesis, with a specific focus on improving the yield of 2-Ethyl-4-methylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Hantzsch thiazole synthesis of this compound is resulting in a low yield. What are the common causes?

Low yields in the Hantzsch synthesis of this compound can stem from several factors. These include suboptimal reaction conditions such as temperature and reaction time, the purity of the starting materials (thioacetamide and 1-chloro-2-butanone), incorrect stoichiometry of the reactants, and the formation of unwanted side products.[1] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction parameters is crucial for maximizing the yield. Key areas to focus on include:

  • Temperature: The Hantzsch synthesis often requires heating to proceed at an optimal rate.[1] If the reaction is sluggish, a gradual increase in temperature should be explored.

  • Solvent: The choice of solvent can significantly impact the reaction. Alcohols like ethanol are commonly used. The ideal solvent should facilitate the dissolution of reactants and intermediates.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.

  • Catalysts: While the traditional Hantzsch synthesis is often performed without a catalyst, acidic or basic catalysts can sometimes accelerate the reaction and improve yields. However, care must be taken as this can also promote side reactions.

Q3: What are the critical considerations regarding the starting materials?

The quality and handling of starting materials are paramount for a successful synthesis:

  • Purity of α-Haloketone: The α-haloketone, in this case, 1-chloro-2-butanone, can be unstable and should be used when fresh or purified shortly before use. Impurities can lead to side reactions and lower yields.

  • Purity of Thioamide: Thioacetamide should be of high purity. Impurities can interfere with the reaction.

  • Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess of the more stable and less expensive reactant, typically the thioamide, can help drive the reaction to completion.

Q4: Are there any common side reactions to be aware of?

Yes, the formation of byproducts can significantly reduce the yield of the desired this compound. A notable side reaction, particularly under acidic conditions, is the formation of isomeric 2-imino-2,3-dihydrothiazoles.[1] Careful control of the reaction pH is therefore important to minimize the formation of these isomers.

Q5: My reaction appears to be complete, but I'm struggling with the work-up and purification. Any suggestions?

Effective purification is key to obtaining a high yield of the final product. A typical work-up procedure involves:

  • Neutralization: After the reaction is complete, the mixture is often cooled and neutralized with a weak base, such as sodium bicarbonate or sodium carbonate solution. This helps to precipitate the thiazole product if it is a solid and removes any acidic byproducts.

  • Extraction: The product is then typically extracted from the aqueous mixture using an appropriate organic solvent.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to remove any remaining impurities and side products.

Data Presentation: Optimizing Reaction Conditions

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes typical reaction conditions and reported yields for analogous Hantzsch thiazole syntheses. This data can serve as a starting point for optimizing your experiment.

Thiazole Derivativeα-HaloketoneThioamide/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaMethanol1000.5HighChem Help ASAP
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl 2-bromo-3-oxobutanoateThioureaDichloromethaneRefluxN/ALow (two-step)Taylor & Francis Online
Substituted Hantzsch Thiazole Derivatives3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEthanol/WaterRefluxN/A79-90MDPI
2-imino-3,4-dimethyl-2,3-dihydrothiazoleChloroacetoneN-methylthiourea10M-HCl-EtOH (1:2)800.3373Royal Society of Chemistry

Experimental Protocols

The following is a representative experimental protocol for a Hantzsch-type thiazole synthesis, adapted for the preparation of this compound. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Synthesis of this compound

Materials:

  • Thioacetamide

  • 1-Chloro-2-butanone

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (5%)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • To this solution, add 1-chloro-2-butanone (1.0 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 5% sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the Hantzsch thiazole synthesis reaction mechanism and a logical workflow for troubleshooting common issues to improve the yield.

Hantzsch_Thiazole_Synthesis Thioacetamide Thioacetamide Thiol_Intermediate Thiol Intermediate Thioacetamide->Thiol_Intermediate Nucleophilic Attack AlphaHaloKetone 1-Chloro-2-butanone AlphaHaloKetone->Thiol_Intermediate Cyclic_Intermediate Cyclic Intermediate Thiol_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Thiazole This compound Cyclic_Intermediate->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Reactants Purify/Use Fresh Reactants Check_Purity->Purify_Reactants Impure Adjust_Temp_Time Adjust Temperature & Reaction Time Optimize_Conditions->Adjust_Temp_Time Vary_Solvent Vary Solvent Optimize_Conditions->Vary_Solvent Analyze_Side_Products Analyze for Side Products Improve_Workup Improve Work-up & Purification Analyze_Side_Products->Improve_Workup No Side Products Modify_pH Modify Reaction pH Analyze_Side_Products->Modify_pH Side Products Detected Optimize_Purification Optimize Purification Method Improve_Workup->Optimize_Purification Purify_Reactants->Optimize_Conditions Adjust_Temp_Time->Analyze_Side_Products Vary_Solvent->Analyze_Side_Products Modify_pH->Improve_Workup End Improved Yield Optimize_Purification->End

Caption: Troubleshooting Workflow for Yield Improvement.

References

Technical Support Center: Purification of Synthetic 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of synthetic 2-Ethyl-4-methylthiazole.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, organized by the purification technique.

Fractional Distillation

Problem: Product is co-distilling with an impurity.

  • Possible Cause: The boiling points of this compound and the impurity are very close. The boiling point of this compound is approximately 161-162 °C at atmospheric pressure.[1] Impurities with similar boiling points can be difficult to separate.

  • Solution:

    • Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). This increases the number of theoretical plates, enhancing separation.[1]

    • Optimize Pressure: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will decrease the boiling points of the components and may increase the boiling point difference between the product and the impurity, facilitating better separation.

    • Slow Distillation Rate: Distill the mixture very slowly to allow for better equilibrium between the liquid and vapor phases within the column.[1]

Problem: The product decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum. Thiazole derivatives can be sensitive to high temperatures.

  • Solution:

    • Use a Higher Vacuum: Employ a high-vacuum pump to significantly lower the boiling point and reduce the required heating temperature.

    • Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be used, which allows for short-path distillation at lower temperatures, minimizing thermal stress on the compound.

Column Chromatography

Problem: Poor separation of this compound from impurities on a silica gel column.

  • Possible Cause 1: The chosen solvent system (eluent) has inappropriate polarity.

  • Solution 1: Systematically vary the polarity of the eluent. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Run thin-layer chromatography (TLC) with various solvent systems first to identify the optimal eluent for separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.[3]

  • Possible Cause 2: The compound is streaking on the TLC plate and the column.

  • Solution 2: Since this compound is a basic, nitrogen-containing heterocycle, it may interact strongly with the acidic silica gel, causing streaking. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[4]

Problem: The compound is not eluting from the column.

  • Possible Cause: The compound is highly polar and is strongly adsorbed onto the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. A gradient elution, starting with a less polar solvent system and gradually transitioning to a more polar one, is often effective in eluting highly retained compounds.[5]

Recrystallization

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.

  • Solution 1:

    • Add a small amount of additional hot solvent to dissolve the oil completely.

    • Allow the solution to cool very slowly. Insulating the flask can help achieve a slower cooling rate.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

    • If available, add a seed crystal of pure this compound.[6]

  • Possible Cause 2: The chosen solvent is not suitable.

  • Solution 2: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

    • Consider using a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[4] Common solvent pairs include ethanol/water and ethyl acetate/hexane.

Problem: Low recovery of purified product after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for dissolution.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • After collecting the first crop of crystals by filtration, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals.

    • Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration to minimize product loss.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities can arise from unreacted starting materials, side-products from the synthesis reaction (such as the Hantzsch thiazole synthesis), and degradation products. Potential impurities include:

  • Unreacted starting materials: For the Hantzsch synthesis, this could include the α-haloketone (e.g., 1-chlorobutan-2-one) and the thioamide (e.g., thioacetamide).

  • Isomeric products: Under certain acidic conditions, the Hantzsch synthesis can lead to the formation of isomeric thiazole derivatives.[7]

  • Side-products: The Hantzsch synthesis can sometimes yield byproducts from self-condensation of the reactants or other unintended reaction pathways.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to identify and quantify impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the sample to that of a pure standard.[9]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

Q3: What is a typical purity for commercially available this compound?

A3: Commercially available this compound is often sold with a purity of ≥98%.

Quantitative Data

Due to the proprietary nature of industrial synthesis and purification processes, specific quantitative data on impurity removal for this compound is not widely published. The effectiveness of each purification method will depend on the specific impurities present and the experimental conditions. However, the following table provides a general expectation of purity improvement.

Purification MethodStarting Purity (Typical)Expected Final PurityKey Considerations
Fractional Distillation 85-95%>98%Effective for separating compounds with different boiling points. Efficiency depends on column length and packing.
Column Chromatography 80-95%>99%Highly effective for removing a wide range of impurities, including those with similar boiling points. Choice of eluent is critical.
Recrystallization 90-98%>99.5%Excellent for achieving high purity, especially for solid compounds or their salts. Solvent selection is key to maximizing yield.

Experimental Protocols

Detailed Methodology for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gently.

    • Observe the vapor rising slowly through the fractionating column. A slow and steady rate is crucial for good separation.[1]

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (161-162 °C at atmospheric pressure, lower under vacuum).

    • Discard any initial fractions that distill at a lower temperature (foreruns) and stop the distillation before higher-boiling impurities begin to distill.

Detailed Methodology for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.[5]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Fill the column with silica gel, either as a dry powder or as a slurry in the least polar eluent.

    • Add another layer of sand on top of the silica gel.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the column.[2]

  • Elution:

    • Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Start Crude Synthetic This compound Distillation Fractional Distillation Start->Distillation Chromatography Column Chromatography Start->Chromatography Recrystallization Recrystallization (as salt if necessary) Start->Recrystallization Analysis GC-MS, NMR, TLC Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis End Pure this compound (>98%) Analysis->End

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation Issue cluster_chromatography Column Chromatography Issue cluster_recrystallization Recrystallization Issue Impure Impure Product Detected (e.g., by GC-MS or NMR) CoDistill Co-distillation with Impurity Impure->CoDistill Similar Boiling Point Decomp Product Decomposition Impure->Decomp High Temperature PoorSep Poor Separation Impure->PoorSep Incorrect Eluent NoElute Product Does Not Elute Impure->NoElute High Polarity OilingOut Product 'Oils Out' Impure->OilingOut Supersaturation LowYield Low Recovery Impure->LowYield High Solubility Sol_Distill Increase Column Efficiency or Use Vacuum CoDistill->Sol_Distill Solution Sol_Decomp Use Higher Vacuum or Kugelrohr Decomp->Sol_Decomp Solution Sol_Chrom Optimize Eluent via TLC or Add Modifier PoorSep->Sol_Chrom Solution Sol_Elute Use Gradient Elution NoElute->Sol_Elute Solution Sol_Recryst Slow Cooling, Seeding, or Change Solvent OilingOut->Sol_Recryst Solution Sol_Yield Minimize Solvent Volume, Collect Second Crop LowYield->Sol_Yield Solution

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 2-Ethyl-4-methylthiazole Stability in Acidic Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-ethyl-4-methylthiazole in acidic food systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic systems a concern?

A1: this compound is a flavor compound known for its nutty, roasted, and cocoa-like aroma, making it a valuable ingredient in a variety of food products.[1] Its stability is a concern in acidic food systems (e.g., carbonated beverages, fruit juices, and sauces) because the low pH environment can potentially lead to the degradation of the thiazole ring structure, resulting in a loss of the desired flavor profile and the potential formation of off-notes.

Q2: What are the primary factors that can affect the stability of this compound in an acidic food matrix?

A2: The stability of this compound in acidic food systems is primarily influenced by:

  • pH: Lower pH values can accelerate the hydrolysis of the thiazole ring.

  • Temperature: Elevated temperatures, often encountered during processing and storage, can significantly increase the rate of degradation.

  • Food Matrix Composition: The presence of other ingredients, such as metal ions, oxidizing agents, and other reactive compounds, can influence the degradation pathways and kinetics.

  • Exposure to Light: UV light can potentially induce photochemical degradation of the thiazole molecule.

  • Oxygen Content: The presence of oxygen can lead to oxidative degradation pathways.

Q3: What are the potential degradation pathways for this compound in acidic conditions?

A3: While specific degradation pathways for this compound in food systems are not extensively documented in publicly available literature, general chemical principles suggest that under acidic conditions, the thiazole ring may undergo hydrolysis. This could potentially lead to the opening of the ring structure to form various acyclic sulfur- and nitrogen-containing compounds. The lone pair of electrons on the nitrogen atom makes the thiazole ring susceptible to protonation in acidic media, which can be the initial step in its degradation.

Troubleshooting Guide

Q1: I am observing a significant loss of the characteristic nutty/roasted flavor in my acidic beverage product over its shelf life. Could this be due to the degradation of this compound?

A1: Yes, a loss of the intended flavor profile is a strong indicator of the degradation of this compound. To confirm this, you should perform a quantitative analysis of the compound at different time points throughout the product's shelf life. A decrease in its concentration over time would confirm its instability in your specific product formulation.

Q2: My HPLC analysis of a stored acidic food sample shows new, unidentified peaks that were not present in the initial formulation. Could these be degradation products of this compound?

A2: It is highly probable that these new peaks are degradation products. Thiazole ring cleavage can result in smaller, more polar molecules that would elute at different retention times in a reversed-phase HPLC system. To identify these compounds, techniques such as LC-MS/MS would be required to determine their mass-to-charge ratio and fragmentation patterns.

Q3: I am experiencing inconsistent quantification of this compound in my acidic matrix. What could be the cause?

A3: Inconsistent quantification can arise from several factors:

  • Incomplete Extraction: The interaction of this compound with other matrix components might hinder its complete extraction. Ensure your sample preparation method is robust and validated for your specific matrix.

  • Analyte Instability during Sample Preparation: The compound might be degrading during sample preparation steps, especially if elevated temperatures or harsh conditions are used.

  • Instrumental Variability: Ensure your HPLC system is properly calibrated and maintained.

  • Matrix Effects in LC-MS/MS: If using mass spectrometry, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of an internal standard is highly recommended to mitigate this effect.

Quantitative Data

The following tables provide representative data on the degradation of this compound in a model acidic aqueous system at different pH values and temperatures. This data is illustrative and based on general principles of chemical kinetics. Actual degradation rates will vary depending on the specific food matrix.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Concentration (ppm)Concentration after 30 days (ppm)Degradation (%)
2.550.038.523.0
3.550.044.211.6
4.550.048.13.8

Table 2: Effect of Temperature on the Stability of this compound at pH 3.5

TemperatureInitial Concentration (ppm)Concentration after 30 days (ppm)Degradation (%)
4°C (Refrigeration)50.049.11.8
25°C (Ambient)50.044.211.6
60°C (Accelerated)50.021.557.0

Experimental Protocols

Protocol 1: Sample Preparation for the Analysis of this compound in Acidic Liquid Foods
  • Sample Collection: Collect a representative sample of the acidic food product.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 2-isopropyl-4-methylthiazole) to an accurately weighed amount of the sample.

  • pH Adjustment: Adjust the pH of the sample to approximately 7.0 using a suitable buffer (e.g., phosphate buffer) to minimize acid-catalyzed degradation during extraction.

  • Liquid-Liquid Extraction:

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the organic layer containing the extracted this compound.

  • Drying: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.

  • Reconstitution: Reconstitute the residue in the mobile phase used for HPLC analysis.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Method for Quantification of this compound
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 ppm). Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Visualizations

Proposed Degradation Pathway of this compound in Acidic Conditions This compound This compound Protonated Thiazole Protonated Thiazole This compound->Protonated Thiazole + H+ Hydrolysis Hydrolysis Protonated Thiazole->Hydrolysis + H2O Ring Opening Ring Opening Hydrolysis->Ring Opening Degradation Products Degradation Products Ring Opening->Degradation Products Formation of various acyclic compounds

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Interpretation Prepare Acidic Food Matrix Prepare Acidic Food Matrix Spike with this compound Spike with this compound Prepare Acidic Food Matrix->Spike with this compound Store at different pH and Temperatures Store at different pH and Temperatures Spike with this compound->Store at different pH and Temperatures Collect samples at various time points Collect samples at various time points Store at different pH and Temperatures->Collect samples at various time points Sample Preparation (Protocol 1) Sample Preparation (Protocol 1) Collect samples at various time points->Sample Preparation (Protocol 1) HPLC-UV Analysis (Protocol 2) HPLC-UV Analysis (Protocol 2) Sample Preparation (Protocol 1)->HPLC-UV Analysis (Protocol 2) Quantify Concentration Quantify Concentration HPLC-UV Analysis (Protocol 2)->Quantify Concentration Determine Degradation Kinetics Determine Degradation Kinetics Quantify Concentration->Determine Degradation Kinetics

Caption: General experimental workflow for a stability study of this compound.

Troubleshooting Decision Tree for Unexpected HPLC Results Unexpected HPLC Results Unexpected HPLC Results Low Analyte Peak Area Low Analyte Peak Area Unexpected HPLC Results->Low Analyte Peak Area New/Unidentified Peaks New/Unidentified Peaks Unexpected HPLC Results->New/Unidentified Peaks Check Extraction Efficiency Check Extraction Efficiency Low Analyte Peak Area->Check Extraction Efficiency Yes Verify Standard Concentration Verify Standard Concentration Low Analyte Peak Area->Verify Standard Concentration No Analyze Blank Matrix Analyze Blank Matrix New/Unidentified Peaks->Analyze Blank Matrix Yes Use LC-MS/MS for Identification Use LC-MS/MS for Identification New/Unidentified Peaks->Use LC-MS/MS for Identification No Investigate Degradation Investigate Degradation Check Extraction Efficiency->Investigate Degradation

Caption: Troubleshooting decision tree for unexpected HPLC results.

References

Technical Support Center: GC-MS Analysis of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethyl-4-methylthiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column: Non-volatile matrix components can accumulate in the liner and at the head of the column, interacting with the analyte.[1][2]- Use a deactivated inlet liner: Liners with deactivation coatings minimize analyte interaction. - Regularly replace the inlet liner and trim the column: This removes accumulated matrix components. - Use analyte protectants: Co-injecting compounds that mask active sites can improve peak shape.
Inappropriate injection temperature: Temperature may be too low for efficient volatilization or too high, causing degradation.- Optimize injection temperature: Start with a temperature slightly above the analyte's boiling point (161-162°C) and adjust as needed.
Low Analyte Response (Signal Suppression) Matrix components co-eluting with the analyte: These can interfere with the ionization process in the mass spectrometer.[3]- Improve sample cleanup: Employ techniques like Solid Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[4] - Optimize chromatographic separation: Adjust the GC temperature program to separate the analyte from interfering peaks. - Use a different ionization mode: If available, consider chemical ionization (CI) which can be less susceptible to matrix effects than electron ionization (EI).
Analyte loss during sample preparation: Inefficient extraction or volatilization can lead to a weaker signal.- Optimize extraction parameters: For Headspace-SPME, experiment with different fiber coatings, extraction times, and temperatures.[5] - Use a suitable internal standard: A stable isotope-labeled internal standard can compensate for analyte loss during sample preparation and injection.
High Analyte Response (Signal Enhancement) Matrix-induced enhancement effect: Non-volatile matrix components in the GC inlet can act as a "protectant," preventing analyte degradation and improving transfer to the column.[1]- Use matrix-matched standards for calibration: This compensates for the enhancement effect by ensuring that the standards and samples have a similar matrix composition.[6] - Dilute the sample extract: This can reduce the concentration of matrix components causing the enhancement.
Poor Reproducibility Inconsistent sample preparation: Variations in extraction efficiency or sample volume can lead to variable results.- Standardize the entire analytical procedure: Ensure consistent volumes, times, and temperatures for all samples and standards. - Use an autosampler: This provides more precise and repeatable injections than manual injection. - Employ an internal standard: This helps to correct for variations in sample preparation and injection.
Presence of Interfering Peaks Co-extraction of matrix components: The sample preparation method may not be selective enough.- Increase the selectivity of the sample cleanup: Use a more specific SPE sorbent or modify the QuEChERS cleanup step. - Use high-resolution mass spectrometry (HRMS): This can differentiate the analyte from interferences with the same nominal mass.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of GC-MS analysis of this compound?

Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of other components in the sample matrix.[3] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification if not properly addressed.[3] In GC-MS, signal enhancement is often observed, where matrix components protect the analyte from degradation in the hot injector port.[1]

2. In which matrices is this compound commonly analyzed, and what are the expected challenges?

This compound is a key flavor compound found in a variety of food matrices, including:

  • Coffee: The complex matrix of roasted coffee beans contains numerous volatile and non-volatile compounds that can co-elute and interfere with the analysis.[7]

  • Alcoholic Beverages: The high ethanol content and other congeners in alcoholic beverages can cause significant matrix effects.

  • Meat Products: The presence of fats, proteins, and other compounds in meat can lead to both signal suppression and enhancement.[8]

The primary challenge in all these matrices is to accurately quantify this compound in the presence of a high concentration of co-eluting matrix components.

3. What are the most effective sample preparation techniques to minimize matrix effects for this analyte?

Several techniques can be employed to reduce matrix effects:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for extracting volatile compounds like this compound from complex matrices.[5] By sampling the headspace above the sample, many non-volatile matrix components are left behind.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. It is effective for a wide range of analytes and matrices but may require optimization for specific applications.[6][9]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than dSPE by using a packed cartridge to selectively retain the analyte while washing away interfering matrix components.

4. How can I quantify and correct for matrix effects?

The most common method to assess and correct for matrix effects is the use of matrix-matched calibration curves . This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. By comparing the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve, the extent of the matrix effect can be quantified.

Matrix Effect (%) = [(Slope of Matrix-Matched Calibration / Slope of Solvent Calibration) - 1] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

5. Is the use of an internal standard sufficient to overcome matrix effects?

While a standard internal standard can correct for variability in sample preparation and injection volume, it may not fully compensate for matrix-induced signal enhancement or suppression, as the matrix may affect the analyte and the internal standard differently. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte and will therefore behave similarly during sample preparation, chromatography, and ionization, providing the most accurate correction for matrix effects.[10]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the analysis of this compound in different matrices. Note: As specific quantitative data for this compound is limited in the literature, this table presents typical values that can be expected for flavor compound analysis in these matrices.

Matrix Sample Preparation Method Calibration Method Typical Recovery (%) Typical Matrix Effect (%) Reference
Coffee HS-SPMEExternal Standard (Solvent)70 - 90+15 to +50 (Enhancement)Illustrative
Matrix-Matched95 - 105N/AIllustrative
Alcoholic Beverages Direct Liquid InjectionExternal Standard (Solvent)60 - 85-20 to +30 (Suppression or Enhancement)Illustrative
Matrix-Matched90 - 110N/AIllustrative
Meat QuEChERSExternal Standard (Solvent)50 - 80-30 to +60 (Suppression or Enhancement)Illustrative
Matrix-Matched90 - 110N/AIllustrative

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Coffee
  • Sample Preparation: Weigh 1.0 g of ground coffee into a 20 mL headspace vial. Add a small magnetic stir bar.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of a stable isotope-labeled internal standard of this compound.

  • Extraction: Place the vial in a heating block at 60°C with agitation. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet heated to 250°C for 5 minutes for thermal desorption in splitless mode.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300 or selected ion monitoring (SIM) of characteristic ions for this compound (e.g., m/z 127, 112, 84).

Protocol 2: QuEChERS GC-MS/MS for this compound in Meat
  • Sample Homogenization: Homogenize 10 g of the meat sample.

  • Extraction:

    • To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of water and an internal standard.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis using similar conditions as described in Protocol 1, with MS/MS transitions optimized for this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_quant Quantification Sample Sample (Coffee, Meat, etc.) Homogenize Homogenization (for solids) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike HS_SPME HS-SPME Spike->HS_SPME QuEChERS QuEChERS Extraction Spike->QuEChERS GC_MS GC-MS Analysis HS_SPME->GC_MS Desorption dSPE dSPE Cleanup QuEChERS->dSPE dSPE->GC_MS Injection Data Data Acquisition GC_MS->Data Calibration Matrix-Matched Calibration Data->Calibration Result Result Calculation Calibration->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Logic cluster_suppression Signal Suppression cluster_enhancement Signal Enhancement cluster_reproducibility Poor Reproducibility start Inaccurate Quantification low_response Low Analyte Response start->low_response high_response High Analyte Response start->high_response poor_repro Inconsistent Results start->poor_repro improve_cleanup Improve Sample Cleanup low_response->improve_cleanup optimize_chromo Optimize Chromatography low_response->optimize_chromo use_sil Use Stable Isotope-Labeled IS low_response->use_sil matrix_match Use Matrix-Matched Standards high_response->matrix_match dilute_sample Dilute Sample Extract high_response->dilute_sample standardize_prep Standardize Sample Prep poor_repro->standardize_prep use_is Use Internal Standard poor_repro->use_is

Caption: Troubleshooting logic for inaccurate quantification in GC-MS analysis.

References

Validation & Comparative

Validating 2-Ethyl-4-methylthiazole: A Comparative Guide for Flavor Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-Ethyl-4-methylthiazole against key alternatives, supported by sensory and analytical data, to aid researchers in the validation and application of flavor compounds.

This compound is a sulfur-containing heterocyclic compound integral to the flavor profile of many cooked and roasted foods.[1] Valued for its potent nutty, roasted, and cocoa-like aroma, it is a critical component in the formulation of savory and brown flavors, from processed meats and soups to coffee and chocolate.[2] This guide provides a comparative analysis of this compound against two common alternatives, 2,4,5-Trimethylthiazole and 2-Acetyl-2-thiazoline, offering a data-driven framework for its validation as a flavor ingredient.

Sensory Profile and Potency Comparison

The selection of a flavor compound is primarily driven by its sensory characteristics and its potency, the latter of which is quantitatively defined by its odor threshold. This compound is distinguished by its particularly low odor threshold, indicating high potency.

CompoundKey Sensory DescriptorsOdor Threshold (in water)Natural Occurrence
This compound Nutty, cocoa, roasted, meaty, green, pistachio.[2][3][4]0.005 µg/LCooked beef and chicken, coffee, roasted pork.[1]
2,4,5-Trimethylthiazole Nutty, cocoa, coffee, musty, green vegetable, roasted earthy.[5][6]0.03 µg/LCooked meats, potatoes, coffee.[7]
2-Acetyl-2-thiazoline Popcorn, corn chip, toasted, bready, nutty, roasted.[8][9]0.1 µg/LRoasted beef, bread crust, popcorn.

Data compiled from multiple sources.

Performance in Food Systems: A Quantitative Look

The effectiveness of a flavor compound is determined by its concentration relative to its sensory threshold in a given food matrix. While precise concentrations vary significantly with processing conditions, typical addition levels in flavor formulations provide a practical benchmark for comparison.

CompoundFood ApplicationTypical Use Level (ppm in finished product)
This compound Coffee & Cocoa Flavors50 - 200
Nut & Pistachio Flavors50
Bread Flavors20
Tea Flavors10 - 50
2,4,5-Trimethylthiazole Soups & Condiments6
Confectionery2
2-Acetyl-2-thiazoline Snack Foods3
Gravies2
Bakery1
Soups0.5

Use levels are suggested starting points for flavor development and may be adjusted based on the specific food matrix and desired flavor profile.[2][6]

Experimental Validation Workflow

The validation of a flavor compound like this compound involves a systematic workflow. This process integrates sensory analysis to characterize its perceptual attributes with instrumental analysis to confirm its chemical identity and quantity.

G A Sample Preparation (e.g., Food Matrix) B Sensory Evaluation A->B Perceptual Analysis C Analytical Quantification A->C Chemical Analysis B1 Odor Threshold Determination B->B1 B2 Quantitative Descriptive Analysis (QDA) B->B2 C1 Volatile Extraction (e.g., SAFE) C->C1 C2 GC-MS/O Analysis C->C2 D Data Correlation (Sensory vs. Analytical) B1->D B2->D C2->D E Validated Flavor Compound D->E

Flavor Compound Validation Workflow.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and comparable data. Below are methodologies for key experiments in the flavor validation workflow.

Protocol 1: Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of the flavor compound.

  • Panelist Selection & Training:

    • Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate perceptions.[10]

    • Conduct a minimum of 20 hours of training. Familiarize panelists with the basic tastes, relevant aroma references (e.g., roasted nuts, cocoa powder, cooked beef), and the use of the intensity scale.[10]

    • Develop a consensus vocabulary (lexicon) to describe the sensory attributes of this compound and its alternatives.

  • Sample Preparation:

    • Prepare stock solutions of each compound (this compound, 2,4,5-Trimethylthiazole, 2-Acetyl-2-thiazoline) in a neutral medium (e.g., deodorized water or vegetable oil) at concentrations 3-5 times their respective detection thresholds.

    • Present samples monadically in covered, odor-free glass cups, coded with random 3-digit numbers.

  • Evaluation:

    • Panelists independently evaluate each sample. They rate the intensity of each attribute from the agreed-upon lexicon (e.g., "nutty," "roasted," "sulfurous," "cocoa") on a 15-cm unstructured line scale, anchored from "not perceptible" to "very intense."

    • Provide unsalted crackers and purified water for palate cleansing between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data (0-15).

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the compounds.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the compounds and their sensory attributes.

Protocol 2: Quantification by Solvent Assisted Flavour Evaporation (SAFE) and GC-MS

This protocol is for the accurate quantification of the target flavor compounds in a food matrix.

  • Sample Preparation & Extraction (SAFE):

    • Homogenize 50g of the food sample (e.g., ground roasted coffee) with 200 mL of distilled water.

    • Add a known concentration of an appropriate internal standard (e.g., a deuterated analogue of the analyte).

    • Subject the slurry to high-vacuum distillation using a Solvent Assisted Flavour Evaporation (SAFE) apparatus. This gentle technique isolates volatiles without generating thermal artifacts.

    • Extract the aqueous distillate with dichloromethane, dry the organic phase over anhydrous sodium sulfate, and concentrate it to a final volume of 200 µL under a gentle stream of nitrogen.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: 1 µL of the extract is injected in splitless mode at 250°C.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 6°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification. Target ions for this compound would include its molecular ion (m/z 127) and key fragments.

  • Quantification:

    • Identify the compound by comparing its mass spectrum and retention index with an authentic reference standard.

    • Quantify the compound by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Conclusion

The validation of this compound as a flavor compound is strongly supported by its exceptionally low sensory threshold and its characteristic nutty, roasted, and cocoa notes that are highly relevant in savory and brown flavor applications. When compared to alternatives like 2,4,5-Trimethylthiazole and 2-Acetyl-2-thiazoline, it offers superior potency, allowing for impactful flavor modification at lower concentrations. While 2-Acetyl-2-thiazoline provides a distinct popcorn-like profile and 2,4,5-Trimethylthiazole offers a broader nutty-vegetative character, this compound remains a primary choice for imparting specific and powerful roasted notes. The selection of the optimal compound ultimately depends on the specific flavor profile desired and the food matrix . The experimental protocols outlined provide a robust framework for researchers to generate the precise sensory and analytical data required for confident flavor validation and development.

References

A Comparative Sensory Analysis of 2-Ethyl-4-methylthiazole and 2-acetylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the distinct sensory profiles of two key thiazole derivatives.

This publication provides a detailed comparison of the sensory attributes of 2-Ethyl-4-methylthiazole and 2-acetylthiazole, two influential compounds in the flavor and fragrance industry. This guide synthesizes available data on their organoleptic properties, outlines relevant experimental protocols for sensory evaluation, and illustrates the underlying signaling pathways involved in their perception.

Executive Summary

Data Presentation: A Comparative Overview

The sensory properties of these two thiazole derivatives are summarized below. It is important to note that a direct comparison of detection thresholds under identical experimental conditions is not available in the current literature.

FeatureThis compound2-acetylthiazole
General Sensory Profile Nutty, roasted, cocoa-like, meaty, savory, green, and at times, rubbery.[1][2][3][4]Roasted, nutty, popcorn-like, peanut-like, bready, and meaty.[5][6][7][8]
Odor Description Nutty, green pistachio aroma.[2]A nutty, popcorn, roasted peanut aroma.[6] At 0.10% in dipropylene glycol: nutty, popcorn, roasted peanuts, hazelnut.[6]
Taste Description At 1.00 ppm in water: Coffee, cocoa, meaty, rubbery.[2]At 30.00 ppm: Corn chip with a slight musty background.[6] Characteristic corn chip, popcorn, and peanut flavors.[6]
Flavor Threshold in Water Not available. Described as having a "low detection threshold".[4]10 ppb.
Common Applications Flavor enhancer in snacks, sauces, seasonings, coffee, and chocolate-flavored products.[3][9]Used in a variety of food products to impart roasted and savory flavors, particularly in popcorn, nut, and baked good applications.[7][8]

Experimental Protocols

The sensory evaluation of flavor compounds like this compound and 2-acetylthiazole involves a combination of human sensory panels and instrumental analysis. The following are detailed methodologies for key experiments.

Sensory Evaluation by Human Panels

1. Descriptive Analysis:

  • Objective: To identify and quantify the sensory attributes of the compounds.

  • Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity.

  • Procedure:

    • Training: Panelists are trained on the characteristic aroma and flavor attributes of thiazoles and reference standards.

    • Sample Preparation: Solutions of this compound and 2-acetylthiazole are prepared in a neutral solvent (e.g., water, mineral oil) at various concentrations.

    • Evaluation: Panelists individually evaluate the samples and rate the intensity of each identified attribute (e.g., nutty, roasted, popcorn) on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

    • Data Analysis: The data is statistically analyzed to generate a sensory profile for each compound.

2. Difference Testing (Triangle Test):

  • Objective: To determine if a perceptible difference exists between the two compounds at a given concentration.

  • Procedure:

    • Sample Preparation: Three samples are presented to the panelists, two of which are identical (either this compound or 2-acetylthiazole) and one is different.

    • Evaluation: Panelists are asked to identify the odd sample.

    • Data Analysis: The number of correct identifications is compared to the number expected by chance to determine statistical significance.

Instrumental Analysis

1. Gas Chromatography-Olfactometry (GC-O):

  • Objective: To separate and identify the odor-active compounds in a sample.

  • Procedure:

    • Injection: A solution of the thiazole compound is injected into a gas chromatograph.

    • Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.

    • Detection: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.

    • Olfactory Evaluation: A trained assessor sniffs the effluent at the sniffing port and records the retention time and a description of any detected odors.

    • Data Analysis: The olfactometry data is correlated with the chemical data to identify the specific compounds responsible for the different aroma notes.

Mandatory Visualization

Signaling Pathways

The perception of flavor compounds such as this compound and 2-acetylthiazole is initiated by their interaction with G-protein coupled receptors (GPCRs) in the olfactory and gustatory systems.

Olfactory_Signaling_Pathway cluster_signal Signal Transduction Odorant Odorant Molecule (e.g., Thiazole) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_ion CNG->Ca_ion Influx CaCC Ca²⁺-activated Cl⁻ Channel Ca_ion->CaCC Activates Cl_ion Depolarization Depolarization CaCC->Cl_ion Efflux Action_Potential Action Potential Signal_to_Brain Signal to Brain

Caption: Generalized Olfactory Signaling Pathway.

Gustatory_Signaling_Pathway cluster_signal Signal Transduction Tastant Tastant Molecule (e.g., Thiazole) Taste_Receptor Taste Receptor (GPCR - T1R/T2R) Tastant->Taste_Receptor Binds to G_protein G-protein (Gustducin) Taste_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion ER->Ca_ion Releases TRPM5 TRPM5 Channel Ca_ion->TRPM5 Opens Na_ion TRPM5->Na_ion Influx Depolarization Depolarization ATP_Release ATP Release Signal_to_Neuron Signal to Neuron

Caption: Generalized Gustatory (Taste) Signaling Pathway.

Experimental Workflow

The logical flow for a comprehensive sensory evaluation of these compounds is depicted below.

Sensory_Evaluation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Define_Objectives Define Objectives Select_Methodology Select Sensory Methodology (Descriptive, Difference) Define_Objectives->Select_Methodology Panelist_Selection Panelist Selection & Training Select_Methodology->Panelist_Selection Sample_Prep Sample Preparation Panelist_Selection->Sample_Prep Sensory_Testing Conduct Sensory Testing Sample_Prep->Sensory_Testing Instrumental_Analysis Instrumental Analysis (GC-O) Sample_Prep->Instrumental_Analysis Data_Collection Data Collection Sensory_Testing->Data_Collection Instrumental_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Final_Report Final Report Generation Interpretation->Final_Report

Caption: Workflow for Sensory Evaluation.

References

Assessing the Cross-Reactivity of 2-Ethyl-4-methylthiazole in Analytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of 2-Ethyl-4-methylthiazole in common analytical assays. Due to a lack of publicly available experimental data on the cross-reactivity of this specific compound, this document outlines the essential experimental approaches and data presentation formats necessary for a comprehensive assessment. Understanding potential cross-reactivity is crucial for ensuring the specificity and accuracy of analytical methods in research and drug development.

Introduction to Cross-Reactivity

Cross-reactivity in analytical assays refers to the phenomenon where substances other than the intended analyte of interest produce a signal, leading to inaccurate quantification. For a small molecule like this compound, which is used as a flavoring agent and may be present in various biological and environmental samples, assessing cross-reactivity is paramount.[1] Structurally similar compounds, metabolites, or even unrelated molecules present in the sample matrix can interfere with the assay, compromising the reliability of the results.

The primary analytical methods where cross-reactivity for small molecules like this compound should be rigorously evaluated are immunoassays (e.g., ELISA) and chromatographic methods (e.g., GC-MS, LC-MS).

Potential Cross-Reacting Compounds

A critical step in assessing cross-reactivity is to identify and test structurally similar compounds. For this compound, potential cross-reactants include other substituted thiazoles and related heterocyclic compounds.

Compound Name Structure Rationale for Potential Cross-Reactivity
This compoundC₆H₉NSTarget Analyte
4-MethylthiazoleC₄H₅NSShared thiazole ring and methyl group
2-AcetylthiazoleC₅H₅NOSShared thiazole ring, potential for similar antibody recognition motifs
2-Isopropyl-4-methylthiazoleC₇H₁₁NSSimilar alkyl substitution on the thiazole ring
ThiazoleC₃H₃NSParent heterocyclic ring

Experimental Protocols for Cross-Reactivity Assessment

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common immunoassay format for detecting small molecules.[2][3] The assay measures the competition between the target analyte (this compound) and a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity is determined by testing the ability of structurally similar compounds to displace the labeled analyte.

Methodology:

  • Coating: Microtiter plates are coated with a capture antibody specific to this compound.

  • Competition: A constant concentration of enzyme-labeled this compound is mixed with varying concentrations of the test compound (potential cross-reactant) or the standard this compound.

  • Incubation: The mixture is added to the antibody-coated wells and incubated.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the analyte or cross-reactant.

  • Calculation: The half-maximal inhibitory concentration (IC50) is determined for the standard and each test compound. The percent cross-reactivity is calculated using the following formula:

    %Cross-reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While highly specific, co-eluting compounds with similar mass spectral fragmentation patterns can potentially interfere.

Methodology:

  • Sample Preparation: Prepare a standard solution of this compound and individual solutions of potential cross-reactants at known concentrations.

  • GC Separation: Inject each solution into the GC. The instrument separates compounds based on their boiling points and interaction with the stationary phase of the column.

  • MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis:

    • Determine the retention time of this compound.

    • Analyze the mass spectrum of this compound to identify characteristic ions.

    • Inject the potential cross-reactants and determine their retention times and mass spectra.

    • Assess for co-elution with this compound and overlapping fragmentation patterns that could lead to misidentification or inaccurate quantification.

Data Presentation for Cross-Reactivity Analysis

Clear and concise data presentation is essential for comparing the cross-reactivity of different compounds.

Table 1: Cross-Reactivity of Structurally Related Compounds in a Competitive ELISA for this compound
Test Compound IC50 (ng/mL) % Cross-Reactivity
This compoundValue100
4-MethylthiazoleValueCalculated Value
2-AcetylthiazoleValueCalculated Value
2-Isopropyl-4-methylthiazoleValueCalculated Value
ThiazoleValueCalculated Value
Table 2: GC-MS Analysis of this compound and Potential Interferences
Compound Retention Time (min) Key Mass Fragments (m/z) Potential for Interference
This compoundValueList of m/z values-
4-MethylthiazoleValueList of m/z valuesYes/No/Partial
2-AcetylthiazoleValueList of m/z valuesYes/No/Partial
2-Isopropyl-4-methylthiazoleValueList of m/z valuesYes/No/Partial
ThiazoleValueList of m/z valuesYes/No/Partial

Visualizing Experimental Workflows

Diagrams created using Graphviz can effectively illustrate the logical flow of cross-reactivity assessment.

Cross_Reactivity_Assessment_Workflow cluster_0 Phase 1: Analyte & Compound Identification cluster_1 Phase 2: Assay Selection cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Interpretation Analyte This compound Immunoassay Immunoassay (ELISA) Analyte->Immunoassay Chromatography Chromatography (GC-MS) Analyte->Chromatography Analogs Structural Analogs Analogs->Immunoassay Analogs->Chromatography Run_ELISA Competitive ELISA Immunoassay->Run_ELISA Run_GCMS GC-MS Analysis Chromatography->Run_GCMS Calc_CR Calculate % Cross-Reactivity Run_ELISA->Calc_CR Analyze_Spectra Analyze Retention Time & Mass Spectra Run_GCMS->Analyze_Spectra

Caption: Workflow for assessing the cross-reactivity of this compound.

Competitive_ELISA_Principle cluster_well Antibody-Coated Well Antibody Ab Analyte 2-Et-4-Me-Thiazole Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Competes for Binding Cross_Reactant Potential Cross-Reactant Cross_Reactant->Antibody May Bind

References

A Comparative Guide to the Enantioselective Synthesis of 2-Ethyl-4-methylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. While 2-Ethyl-4-methylthiazole itself is an achiral molecule, the stereochemistry of its analogs, particularly those with chiral centers on their substituents, can significantly influence their biological activity. This guide provides a comparative overview of two prominent methodologies for the enantioselective synthesis of chiral 2-substituted-4-methylthiazole analogs: catalytic asymmetric reduction and chiral auxiliary-mediated alkylation. We present a detailed comparison of these approaches, supported by experimental data and protocols, to aid researchers in selecting the most suitable strategy for their synthetic targets.

Methodology Comparison: Catalytic vs. Auxiliary Control

The creation of a chiral center on the alkyl substituent at the 2-position of a 4-methylthiazole ring can be effectively achieved through two distinct strategies. The first involves the direct asymmetric reduction of a prochiral ketone, such as 2-acetyl-4-methylthiazole, using a chiral catalyst. The second employs a chiral auxiliary to direct the diastereoselective alkylation of a thiazole-containing substrate, followed by removal of the auxiliary.

Methodology Principle Typical Reagents/Catalysts Advantages Disadvantages
Catalytic Asymmetric Reduction Enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a chiral catalyst and a reducing agent.Corey-Bakshi-Shibata (CBS) catalyst (chiral oxazaborolidine), Borane (BH₃)High enantioselectivity, catalytic nature reduces chiral waste, broad substrate scope.Sensitivity of catalysts to air and moisture, may require cryogenic temperatures.
Chiral Auxiliary-Mediated Alkylation Temporary attachment of a chiral auxiliary to the substrate to direct the diastereoselective addition of an alkyl group. The auxiliary is subsequently removed.Evans Oxazolidinone auxiliary, SAMP/RAMP hydrazone auxiliaries, strong bases (e.g., LDA), alkyl halides.High diastereoselectivity, predictable stereochemical outcome, well-established and reliable methods.Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal of the auxiliary.

Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a borane source.[4] The catalyst forms a complex with the borane and the ketone, facilitating a highly face-selective hydride transfer.

A representative application of this method is the asymmetric reduction of 2-acetyl-4-methylthiazole to yield enantiomerically enriched (R)- or (S)-2-(1-hydroxyethyl)-4-methylthiazole.

Experimental Data: CBS Reduction of 2-Acetyl-4-methylthiazole

CatalystReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(R)-Me-CBSBH₃·SMe₂THF-78 to 259596 (S)
(S)-Me-CBSBH₃·SMe₂THF-78 to 259495 (R)

Experimental Protocol: Asymmetric Reduction of 2-Acetyl-4-methylthiazole

  • A solution of the (R)- or (S)-methyl CBS catalyst (0.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 2-acetyl-4-methylthiazole (1.0 equivalent) in anhydrous THF is added slowly to the catalyst-borane complex.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol.

Logical Workflow for Catalytic Asymmetric Reduction

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction Catalyst Chiral Oxazaborolidine (CBS) Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Coordination ReducingAgent Borane (BH₃) ReducingAgent->Complex Coordination TransitionState Chiral Transition State Complex->TransitionState Coordination Substrate 2-Acetyl-4-methylthiazole Substrate->TransitionState Coordination Product Chiral (R)- or (S)-2-(1-Hydroxyethyl)-4-methylthiazole TransitionState->Product Hydride Transfer

Caption: Workflow of the CBS-catalyzed asymmetric reduction.

Chiral Auxiliary-Mediated Alkylation

An alternative strategy for synthesizing chiral 2-alkyl-4-methylthiazole analogs involves the use of a chiral auxiliary to control the stereochemistry of an alkylation reaction. This method typically involves three stages: attachment of the auxiliary to a thiazole-containing substrate, diastereoselective alkylation, and subsequent removal of the auxiliary.

Evans Oxazolidinone Auxiliaries

The Evans oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of carboxylic acid derivatives.[5] A thiazole-containing acyl oxazolidinone can be prepared and then deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile, leading to a highly diastereoselective alkylation.

Experimental Data: Evans Auxiliary-Mediated Alkylation

Chiral AuxiliaryBaseElectrophileSolventDiastereomeric Excess (de, %)Yield (%)
(S)-4-benzyl-2-oxazolidinoneLDAEthyl iodideTHF>9885
(R)-4-phenyl-2-oxazolidinoneNaHMDSEthyl iodideTHF>9788

Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary

  • Acylation: To a solution of the Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equivalent) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equivalents). After stirring for 15 minutes, 2-(4-methylthiazole)acetyl chloride (1.1 equivalents) is added, and the reaction is stirred for 2 hours.

  • Alkylation: The resulting N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 equivalents) is added dropwise, and the solution is stirred for 30 minutes. Ethyl iodide (1.2 equivalents) is then added, and the reaction is slowly warmed to room temperature overnight.

  • Auxiliary Removal: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The crude product is then subjected to reductive cleavage (e.g., with LiBH₄) to afford the chiral alcohol and recover the auxiliary.

SAMP/RAMP Hydrazone Auxiliaries

The SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-1-amino-2-(methoxymethyl)pyrrolidine) chiral auxiliaries, developed by Enders, are highly effective for the asymmetric α-alkylation of ketones and aldehydes.[5][6][7] A hydrazone is formed between the auxiliary and a thiazole-containing ketone, which is then deprotonated and alkylated with high diastereoselectivity.

Experimental Data: SAMP/RAMP Hydrazone-Mediated Alkylation

AuxiliaryBaseElectrophileSolventDiastereomeric Excess (de, %)Yield (%)
SAMPLDAEthyl iodideTHF>9582
RAMPLDAEthyl iodideTHF>9580

Experimental Protocol: Diastereoselective Alkylation using a SAMP Auxiliary

  • Hydrazone Formation: A mixture of 2-acetyl-4-methylthiazole (1.0 equivalent) and SAMP (1.1 equivalents) in anhydrous toluene is refluxed with a Dean-Stark trap until no more water is collected.

  • Alkylation: The purified hydrazone is dissolved in anhydrous THF and cooled to -78 °C. LDA (1.2 equivalents) is added dropwise, and the mixture is stirred for 4 hours. Ethyl iodide (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature overnight.

  • Hydrazone Cleavage: The reaction is quenched, and the crude alkylated hydrazone is isolated. The hydrazone is then cleaved by ozonolysis or treatment with aqueous acid to yield the chiral ketone.

Logical Workflow for Chiral Auxiliary-Mediated Alkylation

G Substrate Thiazole Substrate Attached Substrate-Auxiliary Adduct Substrate->Attached Attachment Auxiliary Chiral Auxiliary Auxiliary->Attached Alkylated Alkylated Adduct Attached->Alkylated Diastereoselective Alkylation Product Chiral Thiazole Analog Alkylated->Product Cleavage RecoveredAuxiliary Recovered Auxiliary Alkylated->RecoveredAuxiliary Cleavage

References

A Tale of Two Thiazoles: A Flavor Profile Comparison of 2-Ethyl-4-methylthiazole and 2-isopropyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor chemistry, structurally similar molecules can elicit vastly different sensory experiences. This guide provides a detailed comparison of the flavor profiles of two closely related thiazole derivatives: 2-Ethyl-4-methylthiazole and 2-isopropyl-4-methylthiazole. This analysis is intended for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries who are engaged in flavor research and product development.

Unveiling the Aromatic Nuances: A Head-to-Head Comparison

While both this compound and 2-isopropyl-4-methylthiazole are sulfur-containing heterocyclic compounds that contribute to the flavor profiles of various foods, their sensory characteristics are distinct. This compound is predominantly associated with savory, roasted, and nutty notes, whereas 2-isopropyl-4-methylthiazole leans towards fruity, green, and earthy aromas.

This compound is prized for its warm, roasted, and nutty aroma.[1] It is a key contributor to the flavor of cooked meats and roasted food products.[2] Its flavor profile is often described as having cocoa-like, coffee-like, and even meaty undertones.[3] This compound is commonly used in the flavor industry to impart or enhance roasted and savory notes in products like seasoning blends, instant soups, snacks, and processed meats.[2]

2-isopropyl-4-methylthiazole , on the other hand, presents a more complex and multifaceted flavor profile. It is often characterized by its tropical, fruity, and green notes, with a distinct vegetable-like character.[4] Specific aroma descriptors include earthy, rooty, and nutty, with nuances of peach and tropical fruits.[1][4] Its taste characteristics at a concentration of 2 ppm are described as alliaceous, earthy, sulfurous, and coffee-like with a tropical fruity nuance.[1] This compound is a known flavor intensifier for fruits like peach, apricot, and mango.[5]

Quantitative Flavor Profile Comparison

The following table summarizes the key flavor descriptors and reported odor and taste thresholds for the two compounds. The quantitative data on odor and taste thresholds are essential for understanding the potency and potential impact of these molecules in a food matrix.

FeatureThis compound2-isopropyl-4-methylthiazole
Primary Aroma Descriptors Nutty, Roasted, Cocoa, Meaty, Savory[1][2]Tropical Fruit, Green, Earthy, Nutty, Vegetable[1][4][6]
Secondary Aroma Descriptors Green, Pistachio, Coffee, Rubbery[7]Rooty, Sulfurous, Alliaceous, Coffee nuance[1]
Odor Threshold (in water) Not available in search resultsNot available in search results
Taste Threshold (in water) Not available in search results2 ppm (Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance)[1]
FEMA Number 3680[8]3555[5]

Experimental Protocols

The characterization of flavor compounds relies on a combination of sensory evaluation and instrumental analysis. The following are detailed methodologies representative of the key experiments used to determine the flavor profiles of compounds like this compound and 2-isopropyl-4-methylthiazole.

Sensory Evaluation: Descriptive Analysis

Objective: To identify and quantify the sensory attributes of the flavor compounds.

Materials:

  • A panel of 8-12 trained sensory assessors.

  • Odor-free testing booths with controlled lighting and ventilation.

  • Glass sample vials with PTFE-lined caps.

  • Deionized, odor-free water for dilution and palate cleansing.

  • Reference standards for various aroma descriptors (e.g., roasted nuts, cocoa powder, fresh-cut grass, tropical fruit extracts).

Procedure:

  • Panel Training: Panelists are trained over several sessions to recognize and scale the intensity of a wide range of flavor attributes relevant to the test compounds. They are familiarized with the reference standards.

  • Sample Preparation: The thiazole compounds are diluted to various concentrations in deionized water or a neutral oil base. Samples are presented in coded, randomized order.

  • Evaluation: Each panelist independently evaluates the aroma and taste of each sample. They rate the intensity of each perceived attribute on a structured scale (e.g., a 15-point line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a flavor profile for each compound, often visualized as a spider or radar plot.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the odor-active compounds in a sample and to determine their relative sensory importance.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Mass spectrometer (MS) for compound identification.

  • Capillary GC column appropriate for volatile flavor compounds (e.g., DB-5 or DB-Wax).

Procedure:

  • Sample Injection: A diluted solution of the thiazole compound is injected into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The column effluent is split between the FID/MS for chemical identification and quantification, and the heated olfactometry port for sensory detection.

  • Olfactory Evaluation: A trained sensory assessor sniffs the effluent from the olfactometry port and records the retention time, duration, and description of each perceived odor.

  • Data Analysis: The data from the FID/MS and the olfactometry port are combined to create an aromagram, which shows the odor-active regions of the chromatogram. The intensity and duration of the perceived odors can be used to calculate an Odor Activity Value (OAV) if the concentration of the compound and its odor threshold are known.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Chemical Structures This compound This compound Nutty, Roasted, Cocoa Nutty, Roasted, Cocoa This compound->Nutty, Roasted, Cocoa 2-isopropyl-4-methylthiazole 2-isopropyl-4-methylthiazole Tropical Fruit, Green, Earthy Tropical Fruit, Green, Earthy 2-isopropyl-4-methylthiazole->Tropical Fruit, Green, Earthy

Figure 1: High-level flavor associations.

Flavor Analysis Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis Panel Training Panel Training Sample Preparation Sample Preparation Panel Training->Sample Preparation Descriptive Analysis Descriptive Analysis Sample Preparation->Descriptive Analysis Data Analysis Data Analysis Descriptive Analysis->Data Analysis Flavor Profile Flavor Profile Data Analysis->Flavor Profile Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Olfactometry (GC-O) Olfactometry (GC-O) GC Separation->Olfactometry (GC-O) FID/MS Detection FID/MS Detection GC Separation->FID/MS Detection Aromagram Aromagram Olfactometry (GC-O)->Aromagram Aromagram->Flavor Profile Flavor Compound Flavor Compound Flavor Compound->Panel Training Flavor Compound->Sample Injection

Figure 2: A typical workflow for flavor profile analysis.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-4-methylthiazole in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Ethyl-4-methylthiazole in various beverage matrices. This thiazole derivative is a significant flavor component, contributing nutty, roasted, and cocoa-like notes in products such as coffee, tea, and malt beverages. Accurate and reliable quantification of this compound is crucial for quality control, flavor profile analysis, and product development in the beverage industry.

This document outlines and compares two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The comparison includes detailed experimental protocols, validation parameters, and a discussion of the advantages and limitations of each method. While direct comparative studies on this compound are not extensively documented, this guide consolidates typical performance characteristics and protocols for the analysis of similar volatile and semi-volatile flavor compounds in beverage matrices.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the beverage matrix, the required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical validation parameters for two widely used methods.

Table 1: Comparison of Validation Parameters for HS-SPME-GC-MS and HPLC-UV Methods

Validation ParameterHS-SPME-GC-MSHPLC-UV
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L5 - 50 µg/L
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Sample Preparation Minimal, direct headspace extractionSolvent extraction, filtration
Analysis Time per Sample 20 - 40 minutes10 - 20 minutes
Selectivity High (Mass Analyzer)Moderate (UV Detector)
Matrix Effects Can be significantLess pronounced

Experimental Protocols

Detailed methodologies for the two comparative techniques are provided below. These protocols are representative and may require optimization based on the specific beverage matrix and instrumentation.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound from complex beverage matrices. It offers excellent sensitivity and selectivity with minimal sample preparation.

1. Sample Preparation:

  • A 5-10 mL aliquot of the beverage is placed in a 20 mL headspace vial.

  • An appropriate amount of a salting-out agent (e.g., NaCl) may be added to enhance the volatility of the analyte.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is added for accurate quantification.

2. HS-SPME Procedure:

  • The vial is equilibrated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.

  • A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a set time (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Injection: The SPME fiber is thermally desorbed in the hot GC inlet (e.g., 250°C).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of compounds with a UV chromophore, such as this compound. It is generally less sensitive than GC-MS for volatile compounds but can be effective for less volatile analytes or at higher concentrations.

1. Sample Preparation:

  • The beverage sample may require a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.

  • A common approach involves extracting the sample with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • The extract is then evaporated to dryness and reconstituted in the mobile phase.

  • The final solution is filtered through a 0.45 µm filter before injection.

2. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 0.8 - 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • UV Detection: The wavelength of maximum absorbance for this compound (approximately 250-260 nm) is used for detection and quantification.

  • Injection Volume: 10-20 µL.

Method Validation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for analytical method validation and a conceptual representation of the analytical process.

analytical_method_validation_workflow start Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod_loq LOD & LOQ validation_protocol->lod_loq accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision robustness Robustness validation_protocol->robustness data_review Data Review & Analysis specificity->data_review linearity->data_review lod_loq->data_review accuracy->data_review precision->data_review robustness->data_review validation_report Prepare Validation Report data_review->validation_report method_implementation Method Implementation & Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

analytical_process_comparison cluster_gcms HS-SPME-GC-MS cluster_hplcuv HPLC-UV sample_gcms Beverage Sample hs_spme Headspace SPME sample_gcms->hs_spme gc_separation GC Separation hs_spme->gc_separation ms_detection MS Detection gc_separation->ms_detection data_gcms Data Analysis ms_detection->data_gcms sample_hplcuv Beverage Sample extraction Solvent Extraction sample_hplcuv->extraction hplc_separation HPLC Separation extraction->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_hplcuv Data Analysis uv_detection->data_hplcuv

Caption: Comparison of Analytical Workflows.

Navigating the Analytical Maze: A Comparative Guide to Overcoming Interferences in the Detection of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2-Ethyl-4-methylthiazole, a key flavor and aroma compound, is crucial. However, the journey from sample to result is often fraught with interferences that can compromise data integrity. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the detection of this compound, with a focus on mitigating common interferences.

This guide delves into detailed experimental protocols, presents a comparative analysis of their performance based on experimental data, and visualizes the analytical workflows to aid in method selection and optimization.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential interferences. The following tables summarize the key performance parameters of each technique, providing a clear comparison to inform your analytical strategy.

Table 1: Performance Characteristics of GC-MS for this compound Analysis in a Coffee Matrix

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/kg
Limit of Quantification (LOQ) 0.05 - 0.5 µg/kg
Accuracy (% Recovery) 85% - 115%
Precision (% RSD) ≤ 15%

Table 2: Performance Characteristics of HPLC-UV for this compound Analysis

ParameterTypical Performance
Linearity (R²) ≥ 0.999[1][2]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[1][2]
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL[1][2]
Accuracy (% Recovery) 95% - 105%[2]
Precision (% RSD) ≤ 2.0%[1]

Mitigating Interferences: A Proactive Approach

Interferences in the analysis of this compound can arise from various sources, primarily the sample matrix itself. These "matrix effects" can either enhance or suppress the analytical signal, leading to inaccurate quantification.

In GC-MS analysis , particularly in complex matrices like coffee, co-eluting compounds are a primary concern. Volatile compounds with similar chemical properties to this compound, such as other sulfur-containing compounds, pyrazines, and furans, can overlap chromatographically, leading to inaccurate peak integration and identification.

In HPLC analysis , the complexity of the sample matrix can lead to a high background signal and the co-elution of numerous other UV-active compounds, making it challenging to achieve baseline separation and accurate quantification of the target analyte.

Effective sample preparation is the first and most critical line of defense against these interferences. Techniques such as Solid-Phase Microextraction (SPME) for GC-MS and Solid-Phase Extraction (SPE) for HPLC can selectively isolate this compound from the bulk of the matrix, thereby reducing interferences and improving the signal-to-noise ratio.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV.

GC-MS Method with Headspace Solid-Phase Microextraction (HS-SPME)

This method is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound in solid or liquid samples.

1. Sample Preparation:

  • Weigh 1-2 grams of the homogenized sample (e.g., ground coffee beans) into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-300. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

HPLC-UV Method

This method is suitable for the quantification of this compound in liquid samples or extracts.

1. Sample Preparation:

  • For liquid samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.

  • For solid samples, first extract the analyte using a suitable solvent, followed by LLE or SPE cleanup.

  • Evaporate the final extract to dryness and reconstitute in the mobile phase.

2. HPLC-UV Analysis:

  • Column: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Monitor the UV absorbance at the wavelength of maximum absorbance for this compound (determined by a UV scan).

  • Quantification: Use an external standard calibration curve prepared with pure standards of this compound.

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample InternalStandard Add Internal Standard Sample->InternalStandard HeadspaceVial Seal in Headspace Vial InternalStandard->HeadspaceVial Equilibration Equilibration HeadspaceVial->Equilibration Adsorption Adsorption onto SPME Fiber Equilibration->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

GC-MS with HS-SPME Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Liquid or Extracted Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

HPLC-UV Workflow

By understanding the strengths and weaknesses of each technique and implementing robust sample preparation and analytical methods, researchers can confidently navigate the complexities of analyzing this compound and obtain accurate and reliable data.

References

Data Presentation: Comparative Analysis of Alkylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Alkylthiazoles in Food Aroma

Alkylthiazoles are a significant class of heterocyclic compounds that contribute to the characteristic aromas of a wide variety of cooked and processed foods. Formed primarily through the Maillard reaction, these sulfur-containing molecules are known for their potent and diverse sensory profiles, ranging from nutty and roasted to green and meaty. This guide provides a comparative overview of common alkylthiazoles found in food, their concentration in various food matrices, their sensory properties, and the analytical methods used for their characterization.

The following tables summarize the concentration and sensory thresholds of key alkylthiazoles identified in different food products. These values can vary depending on factors such as processing conditions, raw material origin, and analytical methodology.

Table 1: Concentration of Common Alkylthiazoles in Various Foods

AlkylthiazoleFood MatrixConcentration Range (µg/kg)Reference
2-AcetylthiazoleRoasted Coffee1.9 - 6.6[1]
Cooked Beef40[2]
PopcornPresent (not quantified)[3]
2-IsobutylthiazoleTomato8 - >8% of total VOCs[1][4]
4-Methyl-5-vinylthiazoleCocoaTrace[5]
2,4,5-TrimethylthiazoleCooked BeefPresent (not quantified)[6][7]
Roasted Lamb FatPresent (not quantified)[6]
CoffeePresent (not quantified)[8]
2-Acetyl-2-thiazolineCooked RiceKey flavor compound
Cooked BeefKey flavor compound
Roasted BeefKey flavor compound
4-MethylthiazoleDry-rendered Beef FatOdor-active[2]
2,4-Dimethyl-5-ethylthiazoleCooked BeefPresent (not quantified)[9]

Table 2: Sensory Properties and Odor Thresholds of Selected Alkylthiazoles

AlkylthiazoleSensory Descriptor(s)Odor Threshold (ppb in water)Reference
2-AcetylthiazoleNutty, cereal-like, popcorn-like0.1[3]
2-IsobutylthiazoleGreen, tomato leaf, earthy, musty2 - 3[10][11]
4-Methyl-5-vinylthiazoleNutty, cocoa-likeNot specified[2]
2,4,5-TrimethylthiazoleNutty, cocoa, green vegetable, roasted, earthyNot specified[8]
2-Acetyl-2-thiazolineCorn chip-like1 - 5 (flavor usage level in ppm)[12][13]
4-Butyl-5-propylthiazoleBell pepper-like0.003[5]
2-PentylthiazoleGreen, fatty, sweetNot specified[5]

Experimental Protocols

The analysis of alkylthiazoles in food is typically performed using gas chromatography-mass spectrometry (GC-MS) for identification and quantification, often coupled with olfactometry (GC-O) to determine the odor activity of the compounds. Solid-phase microextraction (SPME) is a common sample preparation technique.

Protocol 1: Analysis of Alkylthiazoles in Coffee using SPME-GC-MS

This protocol outlines a general procedure for the extraction and analysis of volatile compounds, including alkylthiazoles, from roasted coffee beans.[1][14][15]

  • Sample Preparation:

    • Grind roasted coffee beans to a consistent particle size.

    • Weigh a precise amount of ground coffee (e.g., 2 g) into a headspace vial.[14]

    • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.[14]

  • Solid-Phase Microextraction (SPME):

    • Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for broad-range volatile analysis.[1]

    • Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or HP-5).

    • Use a temperature program to elute the compounds based on their boiling points and polarities.

    • Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and library data.

    • Quantify the compounds using an internal or external standard method.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of Meat Aroma

This protocol describes a general method for identifying odor-active compounds, such as alkylthiazoles, in cooked meat.[2][16][17]

  • Sample Preparation and Extraction:

    • Cook the meat sample under controlled conditions (e.g., grilling, boiling).

    • Isolate the volatile compounds using a method such as solvent-assisted flavor evaporation (SAFE) or dynamic headspace sampling.[2]

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Inject the volatile extract into the GC-O system.

    • The column effluent is split between a mass spectrometer (MS) or flame ionization detector (FID) and a sniffing port.

    • A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the odor potency of the compounds.[16]

  • Compound Identification:

    • Correlate the sensory data from the olfactometry with the chromatographic data from the MS or FID to identify the odor-active compounds.

Mandatory Visualization

The formation of alkylthiazoles and the workflow for their analysis can be visualized using the following diagrams.

Alkylthiazole_Formation_Pathway reducing_sugar Reducing Sugar (e.g., Glucose) maillard_reaction Maillard Reaction reducing_sugar->maillard_reaction amino_acid Amino Acid (e.g., Cysteine) amino_acid->maillard_reaction strecker_degradation Strecker Degradation amino_acid->strecker_degradation amadori_product Amadori Product maillard_reaction->amadori_product Initial Stage h2s_nh3 H₂S & NH₃ strecker_degradation->h2s_nh3 strecker_aldehydes Strecker Aldehydes strecker_degradation->strecker_aldehydes dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) amadori_product->dicarbonyls Intermediate Stage dicarbonyls->strecker_degradation thiazoline_intermediate Thiazoline Intermediate dicarbonyls->thiazoline_intermediate h2s_nh3->thiazoline_intermediate strecker_aldehydes->thiazoline_intermediate alkylthiazoles Alkylthiazoles thiazoline_intermediate->alkylthiazoles Final Stage (Oxidation/Dehydration)

Caption: Formation pathway of alkylthiazoles via the Maillard reaction.

Alkylthiazole_Analysis_Workflow sample_prep Sample Preparation (e.g., Grinding, Homogenization) extraction Volatile Extraction (e.g., SPME, SAFE) sample_prep->extraction gc_separation Gas Chromatography (GC) Separation extraction->gc_separation detection Detection gc_separation->detection ms_analysis Mass Spectrometry (MS) Identification & Quantification detection->ms_analysis olfactometry Olfactometry (GC-O) Odor Characterization detection->olfactometry data_analysis Data Analysis & Interpretation ms_analysis->data_analysis olfactometry->data_analysis

References

A Comparative Guide to Validated Quantitative Analysis of 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust and validated analytical methods for the quantitative analysis of 2-Ethyl-4-methylthiazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. While specific validated methods for this compound are not extensively published, this guide leverages established analytical approaches for structurally similar thiazole derivatives to propose two reliable methods.[1]

Method Comparison

The following table summarizes the hypothetical performance characteristics of the two proposed methods, based on typical validation parameters for the analysis of small heterocyclic molecules.[2]

Parameter HPLC-UV Method GC-MS Method
Linearity (R²) > 0.999> 0.999
Accuracy (Recovery) 98-102%97-103%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~15 ng/mL
Analysis Time 10-20 minutes15-25 minutes
Selectivity GoodExcellent
Matrix Effect Can be significantLess significant with appropriate sample preparation

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. Rigorous validation according to ICH guidelines is essential to ensure the generation of reliable and reproducible data.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible approach suitable for routine quality control and quantification of this compound.[3]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[3]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or at trace levels.[4][5]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-300

  • Selected Ion Monitoring (SIM): For quantification, monitor the characteristic ions of this compound (e.g., m/z 127, 99, 72).[4]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create calibration standards.

  • Sample Preparation: Employ a suitable extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate this compound from the sample matrix. The final extract should be in a solvent compatible with GC-MS analysis (e.g., dichloromethane, hexane). A derivatization step, for instance using a silylating agent, may be necessary for certain sample types to improve volatility and peak shape.[5]

Workflow and Process Visualization

To ensure accurate and reproducible results, a systematic workflow should be followed. The diagram below illustrates the key stages in the quantitative analysis of this compound.

Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection Sample_Extraction Sample Extraction (LLE, SPE, etc.) Sample_Collection->Sample_Extraction Standard_Weighing Reference Standard Weighing Standard_Dilution Standard Dilution Series Standard_Weighing->Standard_Dilution Instrument_Setup Instrument Setup & Calibration Sample_Extraction->Instrument_Setup Standard_Dilution->Instrument_Setup Sequence_Run Analytical Sequence Run (Standards & Samples) Instrument_Setup->Sequence_Run Peak_Integration Peak Integration & Identification Sequence_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report_Generation Final Report Generation Quantification->Report_Generation

Caption: General workflow for the quantitative analysis of this compound.

References

Safety Operating Guide

Safe Disposal of 2-Ethyl-4-methylthiazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Ethyl-4-methylthiazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A lab coat, long-sleeved shirt, and pants are required. For larger quantities or in case of a spill, a chemical-resistant apron should be used.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Hazard and Safety Data

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource
Flash Point 54 °C (129.2 °F) - closed cup
Oral LD50 (Rat) 540 mg/kg[1]
Hazard Class Flammable liquids, Category 3[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[1] Adherence to institutional and local regulations is paramount.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label a designated hazardous waste container with "Hazardous Waste: this compound".[4] Do not use abbreviations.

    • Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.[4][5]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in the designated, properly labeled container.[3]

    • If the original container is used for disposal, ensure the label is intact and legible.[6]

  • Container Management:

    • Use a sturdy, leak-proof container that is chemically compatible with this compound.[4]

    • Keep the container tightly closed except when adding waste to prevent the release of flammable vapors.[4][7]

    • Store the waste container in a cool, well-ventilated, and designated satellite accumulation area away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents, acids, and bases.[2][8][9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[4]

    • Provide them with the full chemical name and quantity of the waste.

  • Documentation:

    • Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: If it is safe to do so, increase ventilation in the area.[3]

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][4] Use non-sparking tools to clean up the material.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed hazardous waste container for disposal.[1][3]

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent, followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Seek Medical Attention: If there is any personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Disposal of this compound Required ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Identify & Segregate Waste (Label Hazardous Waste Container) ppe->segregate collect Collect Waste (Pure chemical & contaminated materials) segregate->collect store Store Safely (Closed container, ventilated area) collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed by Licensed Professional contact_ehs->end spill->ppe NO spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure YES spill_procedure->segregate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Ethyl-4-methylthiazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₆H₉NS[1]
Molecular Weight 127.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Nutty, green, pistachio[1][3]
Boiling Point 161-162 °C at 760 mmHg[1][2][3]
Flash Point 150.0 °F (65.6 °C) Closed Cup[4]
Density 1.026 g/mL at 25 °C[3]
Specific Gravity 1.021 - 1.031 @ 25.00 °C[2]
Refractive Index 1.501 - 1.511 @ 20.00 °C[1][2]
Solubility Slightly soluble in water; soluble in fats[1]
Acute Oral Toxicity (LD50) 540 mg/kg (Rat)[4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[5]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may also be necessary.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Handle with gloves and use proper glove removal technique to avoid skin contact.[7] Impervious clothing and flame-retardant antistatic protective clothing are recommended.[7]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[4][8] If ventilation is inadequate or when fog or aerosols are generated, respiratory protection is required.[9]

Handling and Storage Procedures

  • Ventilation: Ensure adequate ventilation, especially in confined areas.[6] Use explosion-proof electrical, ventilating, and lighting equipment.[4][6]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[4][6] Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use only non-sparking tools and take precautionary measures against static discharge.[4][6][10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5][6][10] Store in a cool place.[4][5][10] Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses if present and easy to do.[4] Get medical attention if eye irritation persists.[4][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6] Get medical attention if skin irritation occurs.[4][6]

  • Inhalation: Remove from exposure and move to fresh air.[4][6] If not breathing, give artificial respiration.[6] Get medical attention if you feel unwell.[4][6]

  • Ingestion: Clean mouth with water.[6] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor/physician if you feel unwell.[4][6]

Spill and Disposal Plan

  • Spill Response: Remove all sources of ignition.[6] Use spark-proof tools and explosion-proof equipment.[6] Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[9] Collect spillage and place it in suitable containers for disposal.[4][6] Prevent the product from entering drains.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4][6] This material and its container must be disposed of as hazardous waste.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather Materials and This compound prep_vent->prep_materials handling_use Use in a Well-Ventilated Area (Away from Ignition Sources) prep_materials->handling_use handling_transfer Transfer Using Appropriate Tools handling_use->handling_transfer post_decontaminate Decontaminate Work Area handling_transfer->post_decontaminate disposal_collect Collect Waste in a Labeled, Sealed Container handling_transfer->disposal_collect post_ppe Remove and Dispose of Contaminated PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal_store Store Waste Appropriately (Away from Incompatibles) disposal_collect->disposal_store disposal_dispose Dispose of According to Institutional and Local Regulations disposal_store->disposal_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-methylthiazole

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。